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2-Hexyl-1-dodecanol

Cat. No.: B1181050
CAS No.: 10225-00-0
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Description

2-Hexyl-1-dodecanol is a useful research compound. Its molecular formula is C15H16O4. The purity is usually 95%.
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Properties

CAS No.

10225-00-0

Molecular Formula

C15H16O4

Origin of Product

United States

Foundational & Exploratory

physicochemical characteristics of 2-Hexyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Hexyl-1-dodecanol

Introduction

This compound (CAS No: 110225-00-8) is a C18 branched-chain primary alcohol. It belongs to the class of Guerbet alcohols, which are known for their unique molecular architecture that imparts distinct and valuable properties compared to their linear-chain counterparts.[1] The branching disrupts crystal lattice formation, resulting in significantly lower melting points and excellent fluidity, even at low temperatures.[1] While a linear C18 alcohol like 1-octadecanol is a waxy solid at room temperature, this compound remains a liquid.[1]

This technical guide provides a comprehensive overview of the , its synthesis, and its applications, with a focus on data relevant to researchers, scientists, and drug development professionals. It is important to note that much of the detailed experimental data in scientific literature is for the closely related C16 analogue, 2-Hexyl-1-decanol (CAS No: 2425-77-6). Where data for the C18 alcohol is unavailable, data for the C16 analogue is provided for comparison, as their properties and reaction mechanisms are very similar.

Physicochemical Characteristics

The physical and chemical properties of this compound are summarized below. Its branched, saturated hydrocarbon chain provides high oxidative and thermal stability, while the primary hydroxyl group remains reactive for various chemical modifications.[1]

Quantitative Data Summary

The key quantitative physicochemical properties for this compound (C18) and its commonly referenced analogue 2-Hexyl-1-decanol (C16) are presented in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound (C18)

Property Value Reference(s)
CAS Number 110225-00-8 [1][2]
Molecular Formula C₁₈H₃₈O [1][3]
Molecular Weight 270.50 g/mol [1][2]
Appearance Colorless to pale yellow liquid [1][3]
Melting Point -10 °C (est.); -7.5 °C [2][4]
Boiling Point 331.64 °C @ 760 mmHg (est.); 120 °C @ 1 Torr [2][4]
Density 0.836 g/cm³ [4]
Flash Point 124.9 °C (est.) [2][4]
Refractive Index n20/D 1.449 [1][4]
Water Solubility 0.01745 mg/L @ 25 °C (est.) [2]
logP (o/w) 7.815 (est.) [2]

| Vapor Pressure | 1.11E-05 mmHg @ 25°C |[4] |

Table 2: Physicochemical Properties of 2-Hexyl-1-decanol (C16)

Property Value Reference(s)
CAS Number 2425-77-6 [5][6][7][8]
Molecular Formula C₁₆H₃₄O [6][7]
Molecular Weight 242.44 g/mol [6][7][9]
Appearance Colorless liquid/oil [6][10]
Melting Point -21 to -15 °C [5][8][10][11]
Boiling Point 193-197 °C @ 33 mmHg [5][8][10][11]
Density 0.836 g/mL @ 25 °C [5][8][10][11]
Flash Point 159 °C (closed cup) [5][8]
Refractive Index n20/D 1.449 [5][8][10][11]
Solubility Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, methanol [6][11]
logP (o/w) 6.66 @ 20°C [11]

| pKa | 15.08 ± 0.10 (Predicted) |[11] |

Experimental Protocols & Synthesis

This compound is primarily synthesized via the Guerbet reaction. An alternative route involves the hydrogenation of fatty acid esters.

Protocol 1: Guerbet Reaction Synthesis

The Guerbet reaction, discovered by Marcel Guerbet, is a dimerization of a primary alcohol to form a larger, β-branched primary alcohol.[12] For the synthesis of 2-Hexyl-1-decanol (C16), the precursor is 1-octanol.

Methodology:

  • Reactant Charging: A multi-neck flask equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a Dean-Stark apparatus is charged with the precursor alcohol (e.g., 40 g of 1-octanol).[7]

  • Catalyst Addition: An alkaline catalyst, such as granular potassium hydroxide (e.g., 1.5 wt%), and a co-catalyst, like a copper-nickel catalyst on a hydrotalcite support (e.g., 1 wt%), are added to the flask.[7]

  • Reaction Conditions: The mixture is heated under a nitrogen flow (50-60 mL/min) to the reflux temperature of the alcohol (approx. 195-200 °C).[7] The reaction is typically run for several hours (e.g., 8 hours) at a temperature up to 225 °C, with water being continuously removed via the Dean-Stark trap.[7]

  • Purification: After cooling, the reaction mixture is centrifuged to remove the catalyst and any precipitated potassium carboxylate soaps (a by-product of the Cannizzaro side reaction).[7][13] The final product is then purified by fractional vacuum distillation to separate the desired Guerbet alcohol from unreacted precursor alcohol.[1][7]

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation A 2 R-CH2-CH2-OH (Primary Alcohol) B R-CH2-CHO (Aldehyde) A->B -H2 C 2 R-CH2-CHO D R-CH2-CH(OH)-CH(R)-CHO (β-Hydroxy Aldehyde) C->D Base Catalyst E R-CH2-CH=C(R)-CHO (Unsaturated Aldehyde) D->E -H2O F R-CH2-CH2-CH(R)-CH2OH (Guerbet Alcohol) E->F +H2 (from Step 1)

Caption: The four-step mechanism of the Guerbet reaction.

Protocol 2: Hydrogenation of Fatty Acid Esters

This alternative two-step method offers greater control over the final product structure.[1]

Methodology:

  • Ester Synthesis: A C18 branched-chain fatty acid (2-hexyldecanoic acid) is first synthesized. This acid is then esterified, typically to its methyl ester (methyl 2-hexyldecanoate).[1]

  • Catalytic Hydrogenation: The resulting fatty acid methyl ester (FAME) is subjected to high-pressure hydrogenation over a heterogeneous catalyst.[1] The catalyst is chosen to efficiently reduce the ester group to a primary hydroxyl group, yielding this compound.[1]

Ester_Hydrogenation_Workflow Start 2-Hexyldecanoic Acid Step1 Esterification (+ Methanol) Start->Step1 Intermediate Methyl 2-Hexyldecanoate (FAME) Step1->Intermediate Step2 High-Pressure Catalytic Hydrogenation Intermediate->Step2 End This compound Step2->End

Caption: Workflow for synthesis via fatty acid ester hydrogenation.

Applications in Research and Drug Development

This compound's unique properties make it a valuable compound in various scientific fields.

  • Chemical Intermediate: It serves as a high-purity, regiospecific branched compound for introducing liquidity and lubrication into formulations.[1] The primary hydroxyl group allows for subsequent reactions like esterification, ethoxylation, and propoxylation to create derivatives with unique characteristics.[1][2]

  • Specialty Solvent: Its branched structure and hydrophobic nature make it an excellent solvent for nonpolar compounds.[1] This property is leveraged in extraction and purification processes.[1]

  • Drug Development & Analysis: A significant application is its use as an organic solvent in advanced extraction techniques for bioanalysis.[1] Specifically, 2-Hexyl-1-decanol is used in Parallel Artificial Liquid Membrane Extraction (PALME) to isolate non-polar acidic drugs from human plasma samples prior to analysis.[10][11]

  • Cosmetic and Pharmaceutical Formulations: Due to its low irritation potential, liquidity, and emollient properties, it is used as a skin-conditioning agent and solvent in cosmetic and pharmaceutical preparations.[1][10][11][14]

Workflow: Parallel Artificial Liquid Membrane Extraction (PALME)

The PALME technique is used for sample preparation in bioanalysis, where 2-Hexyl-1-decanol can function as the organic liquid membrane.

PALME_Workflow cluster_workflow PALME Experimental Workflow node1 Sample Preparation Acidified human plasma (Donor Solution) node2 Membrane Formation A porous filter is impregnated with 2-Hexyl-1-decanol (Liquid Membrane) node1->node2 node3 Extraction Acidic drugs partition from the donor solution into the liquid membrane. node2->node3 node4 Back-Extraction Drugs partition from the liquid membrane into an alkaline Acceptor Solution. node3->node4 node5 Analysis The enriched acceptor solution is analyzed (e.g., by HPLC or LC-MS) node4->node5

Caption: Workflow for drug extraction using PALME.

References

An In-depth Technical Guide to the Synthesis of 2-Hexyl-1-dodecanol via the Guerbet Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hexyl-1-dodecanol, a valuable branched-chain alcohol, through the Guerbet reaction. This document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction to the Guerbet Reaction

The Guerbet reaction, named after its discoverer Marcel Guerbet, is a self-condensation of primary or secondary alcohols at elevated temperatures in the presence of a catalyst to form higher-molecular-weight, β-branched primary alcohols.[1] This reaction is a cornerstone of industrial oleochemistry, enabling the conversion of readily available linear alcohols into branched alcohols with unique physical and chemical properties, such as lower melting points and improved lubricity.[2] this compound, a C18 Guerbet alcohol, is synthesized from 1-decanol and 1-octanol and finds applications as a solvent and intermediate in the production of cosmetics, pharmaceuticals, and specialty chemicals.[3][4]

Reaction Mechanism and Catalysis

The Guerbet reaction proceeds through a four-step sequence catalyzed by a system that typically includes a base and a dehydrogenation/hydrogenation catalyst.[5]

The overall reaction for the synthesis of this compound is:

1-Decanol + 1-Octanol → this compound + H₂O

The catalytic cycle involves:

  • Dehydrogenation: The primary alcohols are oxidized to their corresponding aldehydes.

  • Aldol Condensation: The aldehydes undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde.

  • Dehydration: The β-hydroxy aldehyde is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The α,β-unsaturated aldehyde is hydrogenated to the final branched-chain alcohol.[2]

Catalytic systems for the Guerbet reaction can be either homogeneous or heterogeneous.[6][7]

  • Homogeneous Catalysts: These are soluble in the reaction medium and often consist of transition metal complexes, such as those based on ruthenium or iridium, which can offer high activity under milder conditions.[6]

  • Heterogeneous Catalysts: These are insoluble and are typically composed of a basic promoter (e.g., potassium hydroxide) and a hydrogenation/dehydrogenation metal co-catalyst (e.g., nickel, copper, palladium).[1][6] Copper-nickel catalysts, in particular, have shown high efficacy.[6][8]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound and related Guerbet alcohols, providing a comparative overview of reaction conditions and outcomes.

Table 1: Synthesis of 2-Hexyl-1-decanol from 1-Octanol

Catalyst SystemBaseTemperature (°C)Reaction Time (h)1-Octanol Conversion (%)Yield of 2-Hexyl-1-decanol (%)Selectivity (%)Reference
Copper-Nickel on HydrotalciteKOH (1.5 wt%)190 - 2258Not specified83.4 (in final mixture)Not specified[8]
Copper-NickelKOH (50% aq. soln)Reflux, up to 2203.5Not specified91.095.5[9][10]
Copper Chromite & Active CarbonKOH (50% aq. soln)Reflux, up to 2207.5Not specified81.186.3[9][10]
Insoluble Lead CatalystsNot specifiedup to 2303.29280Not specified[11]

Table 2: Cross-Condensation for Guerbet Alcohol Synthesis

ReactantsCatalyst SystemBaseTemperature (°C)Yield (%)Reference
1-Decanol and 1-OctanolNickelKOH230 - 250>90[12]
1-Octanol and 1-DecanolPd/CKOH (50%)22570 (of Guerbet alcohols)[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis using Copper-Nickel on Hydrotalcite Catalyst

This protocol is based on the procedure described by ChemicalBook.[8]

Materials:

  • 1-Octanol (40 g)

  • Potassium hydroxide (KOH), granular (0.6 g, 1.5 wt%)

  • Copper-nickel catalyst on hydrotalcite (0.4 g; Cu/Ni molar ratio 2.5/7.5, total metal content 13 wt%)

  • Nitrogen gas (N₂)

Apparatus:

  • 100 mL five-neck flask

  • Magnetic stirrer

  • Temperature probe

  • Nitrogen inlet

  • Condenser

  • Dean-Stark apparatus

Procedure:

  • Charge the five-neck flask with 1-octanol, granular potassium hydroxide, and the copper-nickel catalyst.

  • Begin stirring and purge the system with nitrogen gas at a flow rate of 50-60 mL/min.

  • Heat the mixture to the boiling point of 1-octanol (approximately 195 °C). The reaction is considered to start when the temperature reaches 190-200 °C and reflux begins.

  • Maintain the reaction temperature, not exceeding 225 °C, and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • After 8 hours, terminate the reaction by cooling the mixture.

  • Centrifuge the cooled liquid reaction mixture to separate the copper-nickel catalyst and any precipitated potassium carboxylates (soaps).

  • Analyze the composition of the final product mixture using Gas Chromatography (GC).

Protocol 2: Synthesis using Copper-Nickel Catalyst

This protocol is adapted from a patented process.[9][10]

Materials:

  • 1-Octanol (510 g, 98% purity)

  • Potassium hydroxide (KOH), 50% aqueous solution (15 g)

  • Copper-nickel catalyst (0.1 g)

  • Nitrogen gas (N₂)

Apparatus:

  • Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a condenser with a water separator.

Procedure:

  • Charge the reaction vessel with 1-octanol, the 50% aqueous solution of potassium hydroxide, and the copper-nickel catalyst.

  • Elevate the temperature while bubbling nitrogen gas through the mixture at a rate of 30 L/hr.

  • Reflux will commence at approximately 180-190 °C. The reaction temperature will rise as the reaction proceeds.

  • After 2.5 hours, the temperature should reach 220 °C. Maintain this temperature for an additional hour.

  • Cool the reaction mixture.

  • Filter the mixture under pressure to remove the copper-nickel catalyst and precipitated potassium carboxylate.

  • Purify the filtrate by distillation under reduced pressure to obtain 2-hexyl-1-decanol.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

Guerbet_Reaction_Pathway A 2 x Primary Alcohol (e.g., 1-Decanol, 1-Octanol) B 2 x Aldehyde A->B -2H₂ C β-Hydroxy Aldehyde B->C Aldol Condensation D α,β-Unsaturated Aldehyde C->D -H₂O E Guerbet Alcohol (this compound) D->E +2H₂ Cat_Dehydro Dehydrogenation Catalyst (e.g., Ni, Cu) Cat_Dehydro->A Base Base (e.g., KOH) Base->B Cat_Hydro Hydrogenation Catalyst (e.g., Ni, Cu) Cat_Hydro->D

Caption: Guerbet reaction pathway for this compound synthesis.

Experimental_Workflow Start Start: Charge Reactants (Alcohols, Base, Catalyst) Heating Heat to Reaction Temperature (e.g., 190-250 °C) under Inert Atmosphere (N₂) Start->Heating Reaction Guerbet Reaction (Continuous removal of water) Heating->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Separation Separation of Catalyst and Byproducts (Filtration/Centrifugation) Cooling->Separation Purification Purification of Product (Vacuum Distillation) Separation->Purification Analysis Product Analysis (e.g., GC) Purification->Analysis End End: this compound Analysis->End

Caption: General experimental workflow for Guerbet alcohol synthesis.

References

Navigating the Synthesis of 2-Hexyl-1-dodecanol: A Technical Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-dodecanol, a C18 Guerbet alcohol, is a branched-chain primary alcohol with significant applications in various industries, including cosmetics, lubricants, and pharmaceuticals. Its unique physical and chemical properties, such as low volatility, excellent thermal stability, and lubricity, make it a valuable ingredient. This technical guide provides an in-depth exploration of the primary industrial synthesis method, the Guerbet reaction, and a prominent alternative route involving the hydrogenation of a fatty acid ester. This document offers detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways to aid researchers and professionals in the field.

Core Synthetic Routes

The synthesis of this compound is predominantly achieved through two main pathways: the direct dimerization of an alcohol via the Guerbet reaction and a two-step process involving the formation and subsequent hydrogenation of a fatty acid ester.

The Guerbet Reaction Route

The Guerbet reaction, named after its discoverer Marcel Guerbet, is a base-catalyzed self-condensation of a primary alcohol at elevated temperatures to form a β-alkylated dimer alcohol.[1] For the synthesis of this compound, the starting material is typically 1-octanol. The reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps.

Experimental Protocol: Guerbet Condensation of 1-Octanol

A detailed experimental procedure for the synthesis of this compound via the Guerbet reaction is as follows:

  • Apparatus Setup: A 100 mL five-neck flask is equipped with a magnetic stirring bar, a temperature probe, a nitrogen inlet, a condenser, and a Dean-Stark apparatus for the removal of water.[2]

  • Reactant Charging: The flask is charged with 40 g of 1-octanol, 0.6 g of granular potassium hydroxide (1.5 wt%), and 0.4 g of a copper-nickel catalyst supported on hydrotalcite (Cu/Ni molar ratio of 2.5/7.5; total metal content of 13 wt%).[2]

  • Reaction Conditions: The mixture is heated under a nitrogen flow (50-60 mL/min) to the boiling point of 1-octanol (approximately 195 °C). The reaction is maintained at reflux, with the temperature not exceeding 225 °C, for 8 hours. The initiation of the reaction is considered to be the point at which the mixture reaches 190-200 °C.[2]

  • Work-up and Purification: After 8 hours, the reaction mixture is cooled. The solid catalyst and precipitated potassium carboxylates (soaps) are removed by centrifugation. The final product composition is determined by gas chromatography (GC).[2]

Quantitative Data for the Guerbet Reaction

ParameterValueReference
Starting Material1-Octanol[2]
CatalystKOH and Copper-Nickel on hydrotalcite[2]
Temperature190-225 °C[2]
Reaction Time8 hours[2]
1-Octanol Conversion97.9%[2]
This compound Yield83.4%[2]
Purity (by GC)83.4%[2]
Major ByproductsC16 non-Guerbet products (5.3%), C24 products (5.3%)[2]

Reaction Pathway: Guerbet Reaction

Guerbet_Reaction 1-Octanol_1 1-Octanol Dehydrogenation Dehydrogenation (-H2) 1-Octanol_1->Dehydrogenation 1-Octanol_2 1-Octanol Aldol_Condensation Aldol Condensation Octanal Octanal Octanal->Aldol_Condensation Aldol_Adduct β-Hydroxy Aldehyde Dehydration Dehydration (-H2O) Aldol_Adduct->Dehydration Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Hydrogenation Hydrogenation (+H2) Unsaturated_Aldehyde->Hydrogenation This compound This compound Dehydrogenation->Octanal Dehydration->Unsaturated_Aldehyde Hydrogenation->this compound

Caption: The Guerbet reaction pathway for the synthesis of this compound from 1-Octanol.

Hydrogenation of Fatty Acid Ester Route

An alternative and prominent synthetic strategy involves a two-step process: the synthesis of a C18 branched-chain fatty acid or its ester, followed by its reduction to this compound.[1] This method can offer better control over the final product structure.

Step 1: Synthesis of Methyl 2-Hexyldecanoate

A common precursor for the hydrogenation step is methyl 2-hexyldecanoate. Its synthesis can be achieved through various organic reactions, such as the malonic ester synthesis.

Experimental Protocol: Synthesis of 2-Hexyldecanoic Acid (Precursor to the Ester)

A representative procedure for synthesizing the precursor acid is as follows:

  • Alkylation: In a reactor, 1000g of methyl octanoate and 303.34g of sodium hydroxide are dissolved in 4000g of methanol at 20-30°C. To this solution, 1067.17g of 1-chlorohexane is slowly added. The temperature is then raised to 60°C and the reaction is maintained for 6 hours.

  • Saponification: A solution of 303.34g of sodium hydroxide in 568.76g of water is slowly added to the reactor. The reaction is continued at 60°C for another 6 hours. The solvent is then removed by distillation under reduced pressure.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and neutralized to a pH of 3-4 with a 1 mol/L hydrochloric acid solution. The organic phase is separated, dissolved in 1000 mL of petroleum ether, and washed twice with 2000 mL of water. The solution is then decolorized with 16.20g of activated carbon. Finally, low boiling point components are distilled off under reduced pressure at 80°C to yield 2-hexyldecanoic acid.

The resulting 2-hexyldecanoic acid can then be esterified to methyl 2-hexyldecanoate using standard procedures (e.g., Fischer esterification).

Quantitative Data for the Synthesis of 2-Hexyldecanoic Acid

ParameterValue
Starting MaterialsMethyl octanoate, 1-Chlorohexane, Sodium hydroxide
Yield of 2-Hexyldecanoic Acid91.30%
Purity of 2-Hexyldecanoic Acid>98%

Step 2: Hydrogenation of Methyl 2-Hexyldecanoate

The reduction of the methyl ester to the corresponding primary alcohol is a well-established industrial process.

Experimental Protocol: Reduction of Methyl 2-Hexyldecanoate

  • Apparatus Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Reaction: A solution of methyl 2-hexyldecanoate in an anhydrous ether (e.g., diethyl ether or THF) is slowly added to a stirred suspension of LiAlH₄ in the same solvent under a nitrogen atmosphere. The reaction is typically carried out at room temperature or with gentle cooling.

  • Work-up: After the reaction is complete (monitored by TLC or GC), the excess LiAlH₄ is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up).

  • Purification: The resulting solid is filtered off, and the organic layer is dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude this compound can be further purified by distillation.

Quantitative Data for Ester Hydrogenation

Specific yield and purity data for the hydrogenation of methyl 2-hexyldecanoate to this compound are not available in the provided search results. However, reductions of esters to primary alcohols with LiAlH₄ are generally high-yielding.[3][4]

Workflow: Hydrogenation of Fatty Acid Ester Route

Ester_Hydrogenation_Route Start Starting Materials (e.g., Methyl Octanoate, 1-Chlorohexane) Synthesis_Acid Synthesis of 2-Hexyldecanoic Acid Start->Synthesis_Acid Esterification Esterification Synthesis_Acid->Esterification Methyl_Ester Methyl 2-Hexyldecanoate Esterification->Methyl_Ester Reduction Reduction (e.g., with LiAlH4) Methyl_Ester->Reduction Product This compound Reduction->Product

Caption: A two-step workflow for the synthesis of this compound via a fatty acid ester intermediate.

Comparison of Synthetic Routes

FeatureGuerbet ReactionHydrogenation of Fatty Acid Ester
Number of Steps One-pot reactionTwo or more steps
Starting Materials 1-OctanolFatty acid ester precursors (e.g., methyl octanoate, 1-chlorohexane)
Catalysts/Reagents Base (e.g., KOH), Hydrogenation catalyst (e.g., Cu-Ni)Alkylating agents, Base, Reducing agent (e.g., LiAlH₄)
Reaction Conditions High temperature (190-225 °C)Milder conditions for the reduction step
Yield Good (e.g., 83.4%)Potentially high overall yield, dependent on each step
Control over Structure Can lead to byproductsPotentially better control over the final product structure
Industrial Scalability Well-established industrial processFeasible, but involves multiple steps

Conclusion

Both the Guerbet reaction and the hydrogenation of a fatty acid ester represent viable synthetic routes to this compound. The Guerbet reaction offers a more direct, one-pot synthesis from a readily available starting material, making it an economically attractive option for large-scale industrial production. However, it requires harsh reaction conditions and can lead to the formation of byproducts.

The multi-step hydrogenation route, while more complex, provides the potential for greater control over the molecular structure and may proceed under milder conditions in the final reduction step. The choice of synthetic route will ultimately depend on factors such as the desired purity of the final product, the availability and cost of starting materials and reagents, and the scale of production. This guide provides the foundational technical information to assist researchers and drug development professionals in making informed decisions regarding the synthesis of this compound for their specific applications.

References

A Technical Guide to the Synthesis of 2-Hexyl-1-dodecanol from Natural Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the origins of 2-hexyl-1-dodecanol, a C18 branched-chain primary alcohol. Contrary to some commercial information, extensive scientific literature review indicates that This compound is not a naturally occurring compound . It is a synthetic molecule produced via the Guerbet reaction. This guide, therefore, focuses on the synthetic pathway to this compound, with a particular emphasis on deriving the necessary precursors from natural sources, such as vegetable oils. We provide detailed experimental protocols for the conversion of oleic acid—a common constituent of plant-based oils—into 1-nonanol, the immediate precursor for the Guerbet synthesis of this compound. Furthermore, a comprehensive protocol for the Guerbet reaction itself is presented, along with quantitative data on reaction conditions and yields. This document aims to serve as a practical resource for researchers interested in the synthesis of this and similar Guerbet alcohols from renewable feedstocks.

Natural Occurrence: A Clarification

Initial searches may suggest that this compound is a component of certain plant essential oils. However, a deeper investigation reveals a common confusion with its C16 analog, 2-hexyl-1-decanol. The consensus in the chemical literature is that this compound (CAS 110225-00-8) is a synthetic product and has not been isolated from natural sources. Its origin lies in a classic organic synthesis known as the Guerbet reaction, named after Marcel Guerbet.

Synthetic Pathway from Natural Precursors

While this compound is not naturally occurring, its synthesis can be rooted in natural feedstocks. The overall workflow involves two main stages:

  • Derivation of 1-Nonanol from Oleic Acid: Oleic acid, an abundant monounsaturated fatty acid in vegetable oils like olive and canola oil, can be chemically transformed into 1-nonanol.

  • Guerbet Condensation of 1-Nonanol: Two molecules of 1-nonanol are then dimerized to form the C18 branched alcohol, this compound.

The following diagram illustrates this overarching workflow:

G NaturalOils Natural Oils (e.g., Olive Oil) OleicAcid Oleic Acid (C18:1) NaturalOils->OleicAcid Hydrolysis Nonanal Nonanal (C9 Aldehyde) OleicAcid->Nonanal Ozonolysis Nonanol 1-Nonanol (C9 Alcohol) Nonanal->Nonanol Reduction Hexyldodecanol This compound (C18 Guerbet Alcohol) Nonanol->Hexyldodecanol Guerbet Reaction

Caption: Overall workflow from natural oils to this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Nonanol from Oleic Acid

This process involves two key steps: the oxidative cleavage of oleic acid to yield nonanal, followed by the reduction of nonanal to 1-nonanol.

3.1.1. Oxidative Cleavage of Oleic Acid via Ozonolysis

  • Principle: Ozonolysis is a robust method for cleaving the carbon-carbon double bond in oleic acid. The reaction proceeds through a primary ozonide, which is then worked up under reductive conditions to yield two aldehydes: nonanal and 9-oxononanoic acid.

  • Methodology:

    • Dissolution: Dissolve oleic acid in a suitable non-participating solvent, such as dichloromethane or a mixture of hexane and acetic acid, in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet. Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

    • Ozonolysis: Bubble ozone gas (generated by an ozone generator) through the solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

    • Reductive Work-up: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent, such as zinc dust or dimethyl sulfide (DMS), to the cold solution. Allow the mixture to warm to room temperature and stir for several hours to overnight.

    • Isolation and Purification: Filter the reaction mixture to remove any solids. Wash the filtrate with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The resulting crude product, containing nonanal, can be purified by fractional distillation.

3.1.2. Reduction of Nonanal to 1-Nonanol

  • Principle: The aldehyde group of nonanal is reduced to a primary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH4).

  • Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve the purified nonanal in a suitable alcoholic solvent, such as methanol or ethanol. Cool the solution in an ice bath.

    • Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. The reaction is exothermic. Maintain the temperature below 20°C.

    • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a few hours, or until TLC indicates the complete consumption of the aldehyde. Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

    • Extraction and Purification: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO4. After filtration and removal of the solvent by rotary evaporation, the resulting 1-nonanol can be purified by vacuum distillation.

Stage 2: Guerbet Condensation of 1-Nonanol

  • Principle: The Guerbet reaction is a self-condensation of a primary alcohol to form a branched dimer alcohol with twice the molecular weight, minus a molecule of water. The reaction proceeds through a four-step mechanism: (1) dehydrogenation of the alcohol to an aldehyde, (2) aldol condensation, (3) dehydration of the aldol adduct, and (4) hydrogenation of the resulting unsaturated aldehyde to the final alcohol.

G A 2x 1-Nonanol B Nonanal A->B -H2 C Aldol Adduct B->C Aldol Condensation D Unsaturated Aldehyde C->D -H2O E This compound D->E +H2

Caption: The four-step mechanism of the Guerbet reaction.

  • Methodology:

    • Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser, charge 1-nonanol, a base catalyst (e.g., potassium hydroxide), and a hydrogenation/dehydrogenation co-catalyst (e.g., a copper-nickel catalyst).

    • Reaction Execution: Heat the mixture under a slow stream of nitrogen. The reaction temperature is typically maintained between 220°C and 250°C. Water generated during the reaction is collected in the Dean-Stark trap.

    • Monitoring and Completion: The reaction progress can be monitored by measuring the amount of water collected or by gas chromatography (GC) analysis of aliquots. The reaction is typically run for several hours until the formation of water ceases.

    • Work-up and Purification: After cooling the reaction mixture, the solid catalyst and any precipitated soaps (potassium carboxylates) are removed by filtration. The crude product is then purified by vacuum distillation to separate the desired this compound from unreacted 1-nonanol and other byproducts.

Quantitative Data

The yield and selectivity of the Guerbet reaction are highly dependent on the choice of catalyst and reaction conditions. The table below summarizes data from various sources for similar Guerbet reactions.

Starting AlcoholCatalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
1-DecanolKOH, Cu-Ni on Alumina220389.995.0
1-DecanolKOH, Cu-Ni on Silica220488.294.2
1-OctanolKOH, Cu-Ni in Hydrotalcite190-2258~83.4 (GC area)-
1-DecanolKOH, Unsupported Cu-Ni2203.585.693.8

Note: While these examples do not use 1-nonanol specifically, they demonstrate the typical high yields and selectivities achievable for Guerbet condensation of similar-chain-length alcohols under optimized conditions.

A Technical Guide to the Spectroscopic Analysis of 2-Hexyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for 2-Hexyl-1-dodecanol (CAS No: 2425-77-6), a branched-chain Guerbet alcohol. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra. The information presented is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

Chemical Structure

IUPAC Name: 2-hexyldecan-1-ol[1] Molecular Formula: C₁₆H₃₄O[1] Molecular Weight: 242.44 g/mol [1] Structure:

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.55d2H-CH₂OH
~1.50m1H-CH(CH₂OH)-
~1.20-1.40m26H-(CH₂)ₙ-
~0.88t6H-CH₃

Table 2: ¹³C NMR Spectral Data (Predicted, CDCl₃)

Chemical Shift (δ) ppmAssignment
~65.5-CH₂OH
~40.8-CH(CH₂OH)-
~33.0Methylene carbons adjacent to the branch
~31.9Methylene carbons in the chain
~29.7Methylene carbons in the chain
~29.3Methylene carbons in the chain
~26.5Methylene carbons in the chain
~22.7Methylene carbon adjacent to methyl
~14.1-CH₃

Note: The ¹³C NMR spectrum of long-chain aliphatic compounds often shows overlapping signals for the central methylene (-CH₂-) groups.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Neat, Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (Hydrogen-bonded)
2955-2920StrongC-H stretch (asymmetric, -CH₂- & -CH₃)
2855StrongC-H stretch (symmetric, -CH₂- & -CH₃)
1465MediumC-H bend (scissoring, -CH₂-)
1378MediumC-H bend (rocking, -CH₃)
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry (GC-MS, EI) Data

m/zRelative IntensityProposed Fragment
242Low / Absent[M]⁺ (Molecular Ion)
224Low[M-H₂O]⁺
155Moderate[M - C₆H₁₃]⁺ (Loss of hexyl radical)
127Moderate[M - C₈H₁₇]⁺ (Loss of octyl radical)
85High[C₆H₁₃]⁺
71High[C₅H₁₁]⁺
57High (Base Peak)[C₄H₉]⁺[1]
55High[C₄H₇]⁺[1]
43High[C₃H₇]⁺[1]

Note: The fragmentation pattern is characteristic of long-chain alcohols, with cleavage occurring along the aliphatic chains.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% TMS as an internal standard

Procedure:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are typically averaged.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or NaCl/KBr salt plates.

Procedure (ATR Method):

  • Background Scan: Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent and a soft, non-abrasive wipe.

Procedure (Thin Film Method):

  • Place one clean, dry NaCl or KBr salt plate on a holder.

  • Add one or two drops of this compound to the center of the plate.

  • Carefully place a second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates.[2]

  • Place the "sandwich" assembly in the spectrometer's sample holder.

  • Acquire the spectrum as described in the ATR method.

  • After analysis, disassemble the plates and clean them thoroughly with a dry solvent like anhydrous acetone or isopropanol, then store them in a desiccator.

GC-MS Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • A suitable low-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Method:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium, with a constant flow rate of approximately 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5-10 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-500.

    • Solvent Delay: Set a suitable solvent delay (e.g., 3-5 minutes) to prevent the solvent peak from damaging the detector.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak.

    • Identify the molecular ion peak (if present) and major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[3]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Synthesis Synthesis & Purification (e.g., Guerbet Reaction) Purity Purity Check (e.g., GC, TLC) Synthesis->Purity FTIR FT-IR Spectroscopy Purity->FTIR Sample NMR NMR Spectroscopy Purity->NMR Sample MS Mass Spectrometry (GC-MS) Purity->MS Sample FTIR_Data Functional Group ID (O-H, C-H, C-O) FTIR->FTIR_Data NMR_Data ¹H & ¹³C Assignment (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Confirmation FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic structure elucidation of this compound.

References

solubility profile of 2-Hexyl-1-dodecanol in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-hexyl-1-dodecanol in various organic solvents. The information is intended to support research, development, and formulation activities where this branched-chain fatty alcohol is utilized as a solvent, emollient, or key excipient.

Introduction to this compound

This compound is a C18 Guerbet alcohol, a type of branched-chain fatty alcohol. Its unique structure, featuring a long alkyl chain with a branch at the C-2 position and a primary hydroxyl group, results in a low melting point and excellent solubility in many organic media. These properties make it a valuable component in cosmetics, pharmaceuticals, and industrial applications, where it can function as a solvent, co-solvent, or solubility enhancer.[1]

Solubility Data

The solubility of this compound is a critical parameter for its effective use. Below is a summary of available quantitative and qualitative solubility data.

Quantitative Solubility

Quantitative data for the solubility of this compound in organic solvents is limited in publicly available literature. However, its solubility in water has been determined.

SolventTemperatureSolubility
Water25 °C0.01745 mg/L[2]
Water23 °C0.001 g/L[3][4]
Qualitative Solubility

Qualitative solubility information provides general guidance on solvent selection.

SolventSolubility Assessment
AlcoholSoluble[5]
BenzeneSparingly Soluble[6][7]
ChloroformSparingly Soluble[6][7]
MethanolSlightly Soluble[6][7]

Experimental Protocol: Determination of Solubility

For applications requiring precise solubility data, the following experimental protocol, based on the equilibrium solubility method, is recommended.

Principle

An excess of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials
  • This compound (purity >97%)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatograph with flame ionization detector (GC-FID) or a suitable alternative analytical instrument

Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set at the desired temperature (e.g., 25 °C). Shake the vials for 24 to 48 hours to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to sediment the undissolved this compound.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent.

    • Analyze the filtered sample and the standard solutions by GC-FID.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.

Visualized Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep 1. Add excess this compound to solvent in vials equil 2. Equilibrate at constant temperature with shaking prep->equil cent 3. Centrifuge to sediment undissolved solid equil->cent samp 4. Collect and filter the supernatant cent->samp quant 5. Quantify concentration using GC-FID samp->quant report 6. Report solubility data quant->report

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Hexyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-hexyl-1-dodecanol, a branched-chain primary alcohol. Due to its unique physical and chemical properties, including a low melting point and high boiling point, this compound finds applications in various fields, including cosmetics, pharmaceuticals, and as a specialty solvent. Understanding its thermal behavior is crucial for ensuring its safe handling, storage, and application in processes that may involve elevated temperatures.

Physicochemical Properties and Thermal Stability Overview

This compound, a C18 Guerbet alcohol, is a colorless, oily liquid at room temperature. Its branched structure contributes to a significantly lower melting point compared to its linear isomer, stearyl alcohol, enhancing its utility in liquid formulations. This branching also imparts considerable thermal and oxidative stability.

Table 1: Key Physicochemical and Thermal Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₃₈O
Molecular Weight270.5 g/mol
Boiling Point193-197 °C at 33 mmHg[3]
Melting Point-21 to -15 °C[3]
Flash Point159 °C (closed cup)[3]
Autoignition Temperature238 °C at 1.014 hPa[2]
Decomposition TemperatureData not available in cited literature

Thermal Decomposition Products

Upon combustion, this compound is expected to produce typical pyrolysis products of organic materials.[1] The primary decomposition products resulting from complete combustion are carbon dioxide (CO₂) and carbon monoxide (CO).[1] In situations of incomplete combustion or pyrolysis in an inert atmosphere, a more complex mixture of smaller hydrocarbons and oxygenated compounds could be formed. However, specific studies identifying the detailed composition of thermal decomposition products under various conditions are not prevalent in the reviewed literature.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, standardized thermal analysis techniques are employed. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: A high-purity inert gas, such as nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve, typically as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: A controlled atmosphere, typically inert (nitrogen or argon), is maintained within the DSC cell.

  • Temperature Program: The sample and reference are heated (or cooled) at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events (e.g., melting, boiling, decomposition) and exothermic events (e.g., crystallization, oxidation) are observed as peaks. The onset temperature and peak temperature of decomposition can be determined from the thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the volatile and semi-volatile products formed during the thermal decomposition of a material.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A microgram-level amount of this compound is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (e.g., helium).

  • Chromatographic Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with spectral libraries.

Visualizing Thermal Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal stability and decomposition analysis of this compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation and Reporting Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS Stability_Data Thermal Stability Data (Onset Temperature, etc.) TGA->Stability_Data DSC->Stability_Data Decomposition_Products Identification of Decomposition Products Py_GC_MS->Decomposition_Products Final_Report Comprehensive Technical Report Stability_Data->Final_Report Decomposition_Products->Final_Report

Caption: Workflow for Thermal Stability and Decomposition Analysis.

Conclusion

This compound exhibits good thermal stability, a characteristic feature of Guerbet alcohols, making it suitable for a range of applications where elevated temperatures may be encountered. While specific data on its decomposition temperature under inert conditions is limited in readily available literature, its high boiling point and autoignition temperature provide an indication of its thermal robustness. For applications requiring a detailed understanding of its thermal decomposition profile, the experimental protocols outlined in this guide for TGA, DSC, and Py-GC-MS provide a robust framework for a comprehensive evaluation. Such analyses are essential for defining safe operating limits and understanding potential degradation pathways in various industrial and pharmaceutical processes.

References

A Technical Guide to the Branched Structure of Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Guerbet alcohols are a unique class of branched-chain primary alcohols, distinguished by their β-alkylated structure. This technical guide provides an in-depth exploration of their molecular architecture, the Guerbet reaction mechanism responsible for their formation, and the profound impact of their branched structure on their physicochemical properties. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and uses visualizations to illustrate complex pathways and workflows, offering a comprehensive resource for understanding and utilizing these versatile compounds.

The Guerbet Reaction: A Pathway to Branched Structures

Guerbet alcohols are synthesized through the Guerbet reaction, a self-condensation of primary aliphatic alcohols at elevated temperatures (typically 180-360°C) in the presence of a catalyst.[1] This reaction dimerizes the starting alcohol, creating a new carbon-carbon bond at the beta-carbon position and resulting in an alcohol with double the molecular weight, minus one molecule of water.[1]

The reaction proceeds through a well-established four-step mechanism, which is the fundamental origin of the alcohol's branched structure.

The Four-Step Reaction Mechanism

The overall conversion of a primary alcohol to its β-alkylated dimer follows a catalytic cycle involving dehydrogenation, condensation, dehydration, and hydrogenation.[1]

  • Dehydrogenation: The reaction begins with the oxidation of the primary alcohol to its corresponding aldehyde, catalyzed by a transition metal or under basic conditions at high temperatures.

  • Aldol Condensation: Two molecules of the newly formed aldehyde undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde.

  • Dehydration: The aldol adduct is unstable under the reaction conditions and rapidly dehydrates to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The α,β-unsaturated aldehyde is then reduced to the final saturated, β-branched Guerbet alcohol. The hydrogen for this step is typically supplied by the dehydrogenation of another alcohol molecule, making the process a hydrogen-transfer reaction.[1]

Side reactions can occur, such as the Cannizzaro reaction, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid, which can affect the overall yield and purity.[2]

Guerbet_Reaction Figure 1: The Guerbet Reaction Mechanism A 2x Primary Alcohol (R-CH₂-CH₂-OH) B 2x Aldehyde (R-CH₂-CHO) A->B 1. Dehydrogenation (+ Catalyst) C Aldol Adduct (β-Hydroxy Aldehyde) B->C 2. Aldol Condensation (+ Base) D α,β-Unsaturated Aldehyde C->D 3. Dehydration (- H₂O) E Guerbet Alcohol (β-Branched Dimer) D->E 4. Hydrogenation (+ 2[H])

A diagram illustrating the four main steps of the Guerbet reaction.

Physicochemical Properties and Structure-Property Relationships

The defining feature of Guerbet alcohols—the alkyl branch at the β-carbon—dramatically alters their physical properties compared to their linear isomers of the same molecular weight. This "Guerbet effect" is the primary reason for their utility in a wide range of applications.

Key Property Differences

The branching disrupts the ability of the alcohol molecules to pack into an ordered crystal lattice, leading to several key property changes:

  • Lower Melting Point: Guerbet alcohols have significantly lower melting points and often exist as liquids at room temperature, whereas their linear counterparts are waxy solids.[3] This is their most notable and commercially valuable characteristic.

  • Low Volatility: Despite being liquids, their high molecular weight ensures low vapor pressure and volatility.[2][3]

  • Excellent Stability: As saturated alcohols, they exhibit high oxidative and thermal stability, preventing rancidity and color degradation.[3]

  • Superior Emollience and Lubricity: The branched structure provides a light, non-greasy feel and good spreading characteristics, making them ideal for cosmetic and lubricant applications.[2][3]

Properties Figure 2: Structure-Property Relationships Structure β-Alkyl Branched Structure (Guerbet Architecture) MP Lower Melting Point (Remains Liquid) Structure->MP Disrupts Crystal Packing Stab High Oxidative & Thermal Stability Structure->Stab Saturated Backbone Vol Low Volatility Structure->Vol High Molecular Weight Emo Enhanced Emollience & Lubricity Structure->Emo Non-linear Shape Visc Reduced Viscosity Structure->Visc Reduces Intermolecular Forces

Relationship between the branched structure and key physical properties.
Quantitative Data Comparison

The following table summarizes the physical properties of several common Guerbet alcohols and their corresponding linear isomers, illustrating the dramatic effect of the β-alkylation.

Carbon No.Alcohol TypeCompound NameFormulaMelting Point (°C)Boiling Point (°C)
C8 Linear1-OctanolC₈H₁₈O-16.7195
Guerbet 2-Ethyl-1-hexanol C₈H₁₈O -76 [4][5][6]184.6 [1][7]
C16 Linear1-Hexadecanol (Cetyl Alcohol)C₁₆H₃₄O49.3344
Guerbet 2-Hexyl-1-decanol C₁₆H₃₄O -21 to -15 [8]193-197 (@33 mmHg) [8]
C20 Linear1-Eicosanol (Arachidyl Alcohol)C₂₀H₄₂O64-66220 (@3 mmHg)
Guerbet 2-Octyl-1-dodecanol C₂₀H₄₂O -1 to 1 [9][10][11]234-238 (@33 mmHg) [10][11]

Experimental Protocols

The synthesis of Guerbet alcohols requires carefully controlled conditions to maximize the yield of the desired branched dimer and minimize side products.

General Synthesis Protocol

This protocol outlines a typical laboratory-scale synthesis of a Guerbet alcohol (e.g., 2-Hexyl-1-decanol from 1-octanol).

Materials and Reagents:

  • Starting primary alcohol (e.g., 1-octanol)

  • Base catalyst (e.g., Potassium hydroxide, KOH)

  • Dehydrogenation/hydrogenation co-catalyst (e.g., Copper-nickel on a carrier, Zinc-cobalt)[8]

  • High-boiling point, inert solvent (optional)

  • Nitrogen gas supply

  • Standard glassware for reflux with distillation (e.g., Dean-Stark apparatus)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a condenser connected to a Dean-Stark trap to continuously remove the water formed during the reaction.[12][13]

  • Charging Reactants: The flask is charged with the primary alcohol and the base catalyst (e.g., 1-3% w/w KOH). The system is purged with nitrogen to create an inert atmosphere.

  • Heating: The mixture is heated with vigorous stirring. For long-chain alcohols, the reaction temperature is typically maintained between 220-300°C.[12]

  • Reaction and Water Removal: The reaction is held at the target temperature. Water, a byproduct of the condensation, is continuously removed as an azeotrope and collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.

  • Reaction Completion: The reaction is considered complete when water evolution ceases (typically after several hours).

  • Work-up:

    • The reaction mixture is cooled to below 100°C.

    • The basic catalyst is neutralized with an acid (e.g., sulfuric or phosphoric acid). The resulting salts (e.g., potassium sulfate) precipitate.

    • The crude product is filtered to remove the precipitated salts and the solid co-catalyst.[14]

  • Purification: The filtered product is purified by vacuum distillation to separate the unreacted starting alcohol from the higher-boiling Guerbet alcohol product.

Workflow Figure 3: General Experimental Workflow for Guerbet Synthesis A 1. Charge Reactor (Alcohol, Base, Catalyst) B 2. Heat to 220-300°C (Under N₂ Atmosphere) A->B C 3. Guerbet Reaction & Continuous H₂O Removal B->C D 4. Cool & Neutralize (Precipitate Salts) C->D Reaction Complete E 5. Filtration (Remove Catalyst & Salts) D->E F 6. Vacuum Distillation (Purification) E->F G Pure Guerbet Alcohol F->G

A flowchart of the synthesis and purification process for Guerbet alcohols.

Applications in Drug Development and Research

The unique combination of liquidity, stability, and low irritation makes Guerbet alcohols highly valuable in specialized fields.

  • Pharmaceutical Formulations: They serve as excellent non-volatile solvents and emollients in topical and transdermal drug delivery systems.[11] Their ability to dissolve lipophilic active pharmaceutical ingredients (APIs) while providing a desirable skin feel is a key advantage. 2-Octyldodecanol has been investigated as a vehicle for dermal drug administration and as a potential permeation enhancer.[11]

  • Cosmetics and Personal Care: As emollients, they are foundational to creams, lotions, and other skincare products, providing moisturization without greasiness.[10]

  • Research and Industrial: Their properties are leveraged in high-performance lubricants, plasticizers (like bis(2-ethylhexyl) phthalate, DEHP), and as chemical intermediates for synthesizing surfactants and esters.[4][6][15]

References

Unraveling the Molecular Identity of 2-Hexyl-1-dodecanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's fundamental properties is paramount. This technical guide provides a detailed examination of the molecular weight and chemical formula of 2-Hexyl-1-dodecanol, a branched-chain primary alcohol. Due to inconsistencies in nomenclature across chemical suppliers and databases, this guide also addresses the closely related compound, 2-Hexyl-1-decanol, to prevent potential confusion.

Molecular Formula and Weight

The molecular characteristics of these compounds are summarized below. It is crucial to note the distinction between this compound and 2-Hexyl-1-decanol, as the difference in their carbon backbones significantly impacts their molecular weight.

Compound NameChemical FormulaMolecular Weight ( g/mol )
This compoundC18H38O270.50
2-Hexyl-1-decanolC16H34O242.44

The discrepancy in data arises from the parent alcohol chain: "-dodecanol" signifies a 12-carbon chain, while "-decanol" indicates a 10-carbon chain. The "2-Hexyl" substituent adds six carbons to the second position of the main chain.

Chemical Structure and Nomenclature

To clarify the relationship between the chemical names and their corresponding molecular formulas, the following diagram illustrates the structural information.

G Chemical Identity of 2-Hexyl Alcohols cluster_dodecanol This compound cluster_decanol 2-Hexyl-1-decanol Dodecanol This compound C18H38O MW: 270.50 g/mol Decanol 2-Hexyl-1-decanol C16H34O MW: 242.44 g/mol Nomenclature Common Nomenclature Nomenclature->Dodecanol 12-Carbon Chain Nomenclature->Decanol 10-Carbon Chain

Nomenclature and Molecular Properties

This visualization clearly distinguishes between the two commonly referenced compounds, linking their names to their respective chemical formulas and molecular weights. Researchers should exercise diligence in verifying the specific carbon chain length when sourcing or utilizing these alcohols to ensure the correct compound is being used in experimental protocols.

The Environmental Profile of 2-Hexyl-1-dodecanol: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-dodecanol, a branched-chain Guerbet alcohol, sees application in various industrial and commercial products, including cosmetics and lubricants.[1] Its environmental fate and toxicological profile are of significant interest to ensure its safe use and handling. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental characteristics, with a focus on its biodegradability and toxicity to a range of organisms. While data is available for its aquatic toxicity and biodegradability, significant data gaps remain for its potential to bioaccumulate and its effects on terrestrial and sediment-dwelling organisms.

Chemical and Physical Properties

A foundational understanding of a substance's environmental behavior begins with its physicochemical properties. Key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2425-77-6[1]
Molecular Formula C₁₈H₃₈O[2]
Molecular Weight 270.5 g/mol [2]
Physical State Liquid[1]
Water Solubility 0.001 g/L at 23 °C[3]
log Pow (Octanol-Water Partition Coefficient) 6.8 at 23 °C[3]
Vapor Pressure 0.003 hPa at 38 °C[3]
Melting Point -21 °C[3]
Boiling Point 193 - 197 °C at 44 hPa[3]
Density 0.84 g/cm³ at 20 °C[3]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Biodegradation

This compound is considered to be readily biodegradable. In a 28-day aerobic biodegradation study following OECD Test Guideline 310, the substance achieved 79% degradation, meeting the criteria for ready biodegradability.[3]

Bioaccumulation

There is currently no available experimental data on the bioconcentration factor (BCF) for this compound. The high log Pow value of 6.8 suggests a potential for bioaccumulation.[3] However, for similar long-chain alcohols, it has been noted that conducting bioaccumulation studies can be technically challenging due to their low water solubility.[4] Furthermore, predicted BCF values for long-chain alcohols are often considered to be overestimations.[4] Without experimental data from a study such as OECD Guideline 305, the actual bioaccumulation potential in aquatic organisms remains undetermined.

Ecotoxicity

Ecotoxicological data are crucial for assessing the potential risk of a substance to environmental organisms.

Aquatic Toxicity

Acute toxicity data is available for fish, aquatic invertebrates, and algae.

Test OrganismEndpointValueExposure DurationGuidelineReference
Leuciscus idus (Golden orfe)LC50>10,000 mg/L48 hours-[3]
Daphnia magna (Water flea)EC50>0.035 mg/L48 hoursOECD 202[3]
Pseudokirchneriella subcapitata (Green algae)LC50>0.011 mg/L72 hoursOECD 201[3]
Terrestrial and Sediment Toxicity

No experimental data on the toxicity of this compound to terrestrial organisms (e.g., earthworms, soil microorganisms) or sediment-dwelling organisms were found during a comprehensive literature search. Standardized tests for these endpoints include OECD Guideline 207 (Earthworm, Acute Toxicity Tests), OECD Guideline 216 (Soil Microorganisms: Nitrogen Transformation Test), and OECD Guideline 218 (Sediment-Water Chironomid Toxicity Test Using Spiked Sediment).

Mammalian Toxicity

For completeness, a summary of available acute mammalian toxicity data is provided below.

Test OrganismEndpointValueGuidelineReference
RatLD50 (Oral)>40 mg/kgOECD 401[3]
RabbitLD50 (Dermal)2 mg/kg-[3]

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. The following sections describe the general methodologies of the OECD guidelines referenced in the available toxicity and biodegradability data.

OECD Guideline 401: Acute Oral Toxicity

This guideline is designed to assess the acute toxic effects of a substance when administered orally.

cluster_0 OECD 401: Acute Oral Toxicity Protocol A Animal Selection and Acclimatization (e.g., Rats, at least 5 days) B Fasting (Overnight for rats) A->B C Dose Administration (Single oral gavage) B->C D Observation Period (Up to 14 days) C->D E Data Collection (Mortality, clinical signs, body weight) D->E F Pathology (Gross necropsy of all animals) E->F G LD50 Calculation F->G

Figure 1: General workflow for an acute oral toxicity study following OECD Guideline 401.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to planktonic crustaceans.

cluster_1 OECD 202: Daphnia Acute Immobilisation Test Protocol H Test Organism Preparation (Daphnia magna, <24 hours old) I Preparation of Test Solutions (Range of concentrations) H->I J Exposure (20 daphnids per concentration, 48 hours) I->J K Observation (Immobilisation at 24 and 48 hours) J->K L Data Analysis (Calculation of EC50) K->L

Figure 2: General workflow for a Daphnia sp. acute immobilisation test following OECD Guideline 202.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline assesses the effects of a substance on the growth of freshwater algae.

cluster_2 OECD 201: Algal Growth Inhibition Test Protocol M Algal Culture Preparation (Exponentially growing culture) N Preparation of Test Media (Nutrient medium with test substance) M->N O Inoculation and Incubation (72 hours under continuous light) N->O P Biomass Measurement (e.g., cell counts, fluorescence) O->P Q Data Analysis (Calculation of EC50 for growth inhibition) P->Q

Figure 3: General workflow for an algal growth inhibition test following OECD Guideline 201.

OECD Guideline 310: Ready Biodegradability - CO2 in Sealed Vessels (Headspace Test)

This test method evaluates the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced.

cluster_3 OECD 310: Ready Biodegradability (Headspace) Protocol R Preparation of Test Medium (Mineral salts medium) S Inoculum Preparation (Activated sludge or other microbial source) R->S T Test Setup (Sealed vessels with test substance, medium, and inoculum) S->T U Incubation (28 days in the dark at a constant temperature) T->U V CO2 Measurement (Inorganic carbon analysis of the headspace) U->V W Calculation of Biodegradation (% of theoretical CO2 production) V->W

Figure 4: General workflow for a ready biodegradability test following OECD Guideline 310.

Signaling Pathways and Mechanism of Toxicity

A comprehensive search of the scientific literature did not yield any specific studies on the signaling pathways affected by this compound. One study on zebrafish indicated that this compound can reduce reactive oxygen species (ROS) in embryos but increase them in adult fish, suggesting an impact on oxidative stress pathways.[5] However, the precise molecular mechanisms and signaling cascades involved remain to be elucidated. For alcohols in general, toxic effects can be mediated through various mechanisms, including disruption of cell membranes and interference with cellular signaling processes.[6] Further research is needed to determine the specific molecular initiating events and key events in any adverse outcome pathways associated with this compound exposure.

Summary and Conclusion

This compound is a readily biodegradable substance with varying degrees of acute toxicity to aquatic organisms. While it is classified as having low acute toxicity to fish, it shows higher toxicity to daphnia and algae. A significant knowledge gap exists regarding its potential for bioaccumulation, as well as its toxicity to terrestrial and sediment ecosystems. The lack of data in these areas makes a complete environmental risk assessment challenging. Furthermore, the specific molecular mechanisms and signaling pathways underlying its toxicity are not well understood. For a more comprehensive understanding of the environmental profile of this compound, further research focusing on these data gaps is highly recommended. This would include studies following standardized guidelines for bioaccumulation in fish (OECD 305), toxicity to soil organisms (e.g., OECD 207 and 216), and sediment-dwelling organisms (e.g., OECD 218), as well as mechanistic studies to elucidate its mode of action at the molecular level.

References

Methodological & Application

Synthesis of 2-Hexyl-1-dodecanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide to the synthesis of 2-Hexyl-1-dodecanol, a branched-chain Guerbet alcohol with significant applications in the pharmaceutical, cosmetic, and industrial chemical sectors. The protocol details the widely utilized Guerbet reaction, outlining the necessary reagents, equipment, and procedural steps. Furthermore, this guide includes a summary of reaction parameters from various methodologies, purification techniques, and expected outcomes to assist researchers in achieving high-purity this compound.

Introduction

This compound (CAS No: 2425-77-6) is a C18 branched fatty alcohol.[1] Its unique structure, featuring a hexyl group on the second carbon of the dodecanol backbone, imparts desirable properties such as a low melting point, excellent thermal stability, and good lubricating characteristics.[1][2] These attributes make it a valuable intermediate in the synthesis of various esters, surfactants, and other complex organic molecules.[1] The primary industrial route for its synthesis is the Guerbet reaction, a base-catalyzed self-condensation of primary alcohols at elevated temperatures.[3] This process involves a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps to produce a β-alkylated dimer alcohol.[3][4][5]

Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound and related Guerbet alcohols, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Synthesis of 2-Hexyl-1-decanol via Guerbet Reaction of 1-Octanol

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
Potassium hydroxide (1.5 wt%) and Copper-nickel catalyst (on hydrotalcite)190 - 225883.4 (GC analysis)-[6]
Potassium hydroxide and Copper-nickel catalyst2203.591.095.5[7]
Potassium hydroxide and CuO-NiO on CaCO32401--[8]

Table 2: Synthesis of Related Guerbet Alcohols

Starting Alcohol(s)ProductCatalyst SystemTemperature (°C)Yield (%)Reference
1-Decanol and 1-Octanol2-Decyl-octan-1-olPotassium hydroxide and Nickel230 - 250>90[9]
1-Decanol2-Octyl-1-dodecanolPotassium hydroxide and Copper-nickel catalyst22088.2[3]
1-Decanol2-Octyl-1-dodecanolPotassium hydroxide-75.6[7]

Experimental Protocol: Synthesis of this compound via Guerbet Reaction

This protocol is a generalized procedure based on established methods.[6][7] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 1-Octanol (Reagent grade, ≥98%)

  • Potassium Hydroxide (KOH), granular

  • Copper-Nickel catalyst (e.g., on a support like hydrotalcite or silica)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (five-neck round-bottom flask, condenser, Dean-Stark trap, thermometer/temperature probe)

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble a 100 mL five-neck flask equipped with a magnetic stir bar, a temperature probe, a nitrogen inlet, a condenser, and a Dean-Stark apparatus for the removal of water.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with 40 g of 1-octanol, 0.6 g of granular potassium hydroxide (1.5 wt% of the alcohol), and 0.4 g of the copper-nickel catalyst.[6]

  • Inerting the System: Purge the system with a gentle flow of nitrogen (50-60 mL/min) to ensure an inert atmosphere and prevent side reactions.[6]

  • Reaction:

    • Begin stirring and gradually heat the mixture using a heating mantle.

    • Increase the temperature to the boiling point of 1-octanol (approximately 195 °C) to initiate reflux.[6]

    • Maintain the reaction temperature between 190 °C and 225 °C. The formation of water will be observed in the Dean-Stark trap.[6]

    • Continue the reaction for approximately 3 to 8 hours. The progress can be monitored by Gas Chromatography (GC) analysis of aliquots.[6][9]

  • Cooling and Catalyst Removal:

    • After the reaction is complete (indicated by the cessation of water formation or GC analysis), turn off the heating and allow the mixture to cool to room temperature under a nitrogen atmosphere.

    • Once cooled, the crude reaction mixture can be centrifuged to separate the solid copper-nickel catalyst and any precipitated potassium carboxylate soaps.[6]

  • Purification:

    • The primary method for purifying the crude this compound is fractional vacuum distillation.[3]

    • Transfer the liquid supernatant from the centrifugation step to a distillation flask.

    • Perform the distillation under reduced pressure to isolate the pure this compound. The boiling point is approximately 193-197 °C at 33 mmHg.[10]

  • Analysis:

    • The purity of the final product can be determined by GC.

    • Structural confirmation can be achieved using spectroscopic methods such as ¹H NMR and IR spectroscopy.

Visualizations

Guerbet Reaction Mechanism

Guerbet_Reaction RCH2OH Primary Alcohol (e.g., 1-Octanol) RCHO Aldehyde RCH2OH->RCHO Dehydrogenation (+H2) Enolate Enolate RCHO->Enolate Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Enolate->Aldol_Adduct Aldol Condensation (+ Aldehyde) Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Dehydration (-H2O) Guerbet_Alcohol 2-Alkyl-1-alkanol (this compound) Unsaturated_Aldehyde->Guerbet_Alcohol Hydrogenation (+H2 from step 1)

Caption: The reaction mechanism for the Guerbet synthesis of this compound.

Experimental Workflow for this compound Synthesis

experimental_workflow start Start setup Assemble Reactor: 5-neck flask, condenser, Dean-Stark trap, N2 inlet start->setup charge Charge Reactor: 1-Octanol, KOH, Cu-Ni Catalyst setup->charge inert Purge with Nitrogen charge->inert heat Heat to Reflux (190-225 °C) inert->heat react Maintain Reaction (3-8 hours) heat->react cool Cool to Room Temperature react->cool separate Centrifuge to Remove Catalyst and Soaps cool->separate distill Fractional Vacuum Distillation separate->distill analyze Analyze Product: GC, NMR, IR distill->analyze end End Product: Pure this compound analyze->end

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Formulation of Emulsions with 2-Hexyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-dodecanol, a branched-chain fatty alcohol also known as a Guerbet alcohol, is a versatile ingredient increasingly utilized in the formulation of emulsions for the cosmetic and pharmaceutical industries. Its unique molecular structure imparts desirable properties such as low viscosity, excellent spreadability, and a non-greasy skin feel, making it a valuable component in creams, lotions, and other topical delivery systems.

These application notes provide a comprehensive overview of the formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions incorporating this compound. Detailed protocols, formulation examples, and key considerations for achieving stable and efficacious emulsions are presented.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful emulsion formulation.

PropertyValueReference
INCI Name Hexyldecanol
CAS Number 2425-77-6
Molecular Formula C₁₈H₃₈O
Molecular Weight 270.50 g/mol
Appearance Clear, colorless to slightly yellowish liquid
Melting Point -10 °C
Boiling Point 193-197 °C @ 33 mmHg
Density 0.836 g/mL at 25 °C
Solubility Insoluble in water; soluble in oils and organic solvents.

Role of this compound in Emulsions

In emulsion formulations, this compound can serve multiple functions:

  • Emollient: It imparts a smooth and soft feel to the skin by forming a thin, occlusive layer that helps to reduce transepidermal water loss (TEWL) and enhance skin hydration.

  • Solvent: It can act as a solvent for other lipophilic active ingredients and cosmetic components, aiding in their uniform dispersion within the oil phase.

  • Co-emulsifier/Stabilizer: While not a primary emulsifier, its branched structure can disrupt the packing of surfactant molecules at the oil-water interface, contributing to the stability of the emulsion. Fatty alcohols, in general, are known to enhance emulsion stability.

  • Viscosity Modifier: Although it has a low viscosity itself, it can influence the overall viscosity and texture of the final formulation.

Formulation of Oil-in-Water (O/W) Emulsions

O/W emulsions are characterized by oil droplets dispersed in a continuous aqueous phase. They are typically lighter and more readily absorbed by the skin.

General O/W Emulsion Formulation Principle

The formulation of a stable O/W emulsion involves the careful selection of an oil phase, a water phase, and an appropriate emulsification system. The Hydrophilic-Lipophilic Balance (HLB) system is a useful guide for selecting emulsifiers. For O/W emulsions, emulsifiers or a blend of emulsifiers with a higher HLB value (typically 8-18) are required.

Logical Workflow for O/W Emulsion Formulation

ow_formulation cluster_phases Phase Preparation cluster_process Emulsification Process oil_phase Oil Phase (this compound, other oils, fatty alcohols, lipophilic actives) heat_oil Heat Oil Phase (70-75°C) oil_phase->heat_oil water_phase Aqueous Phase (Water, humectants, water-soluble actives, stabilizers) heat_water Heat Aqueous Phase (70-75°C) water_phase->heat_water emulsifier Emulsifier System (High HLB) emulsifier->heat_oil combine Combine Phases (Add oil to water or vice versa with homogenization) heat_oil->combine heat_water->combine cool Cool Down (Continuous stirring) combine->cool additives Add Cool-Down Phase Ingredients (<40°C) cool->additives final_product Stable O/W Emulsion additives->final_product

Caption: General workflow for preparing an O/W emulsion.

Example Formulation: Moisturizing O/W Cream

This example provides a starting point for a moisturizing cream formulation. Optimization may be required based on the specific properties of the other ingredients used.

PhaseIngredient (INCI Name)FunctionConcentration (w/w %)
A (Oil Phase) This compound Emollient, Solvent5.0 - 15.0
Caprylic/Capric TriglycerideEmollient5.0 - 10.0
Cetearyl AlcoholThickener, Stabilizer2.0 - 5.0
Glyceryl StearateEmulsifier (Low HLB)1.0 - 3.0
PEG-100 StearateEmulsifier (High HLB)1.0 - 3.0
B (Aqueous Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0 - 7.0
Xanthan GumStabilizer0.1 - 0.5
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative0.5 - 1.0
Tocopherol (Vitamin E)Antioxidant0.1 - 0.5
FragranceFragranceq.s.
Experimental Protocol for O/W Cream
  • Preparation of Phases:

    • In a suitable vessel, combine all ingredients of the Oil Phase (A).

    • In a separate vessel, disperse the xanthan gum in glycerin and then add the water of the Aqueous Phase (B) while stirring until a homogeneous dispersion is formed.

  • Heating:

    • Heat both the Oil Phase (A) and the Aqueous Phase (B) separately to 70-75°C.

  • Emulsification:

    • Slowly add the Oil Phase (A) to the Aqueous Phase (B) under continuous high-shear homogenization. The addition rate and homogenization speed are critical parameters to control droplet size.

    • Continue homogenization for 5-10 minutes to ensure a fine and uniform emulsion is formed.

  • Cooling:

    • Begin cooling the emulsion while stirring with a propeller mixer.

  • Addition of Cool-Down Phase:

    • Once the emulsion has cooled to below 40°C, add the ingredients of the Cool-Down Phase (C) one by one, ensuring each is fully incorporated before adding the next.

  • Final Steps:

    • Continue stirring until the cream is smooth and has reached room temperature.

    • Adjust the pH if necessary.

Formulation of Water-in-Oil (W/O) Emulsions

W/O emulsions consist of water droplets dispersed in a continuous oil phase. These emulsions are generally richer, more occlusive, and offer

Application Notes and Protocols: 2-Hexyl-1-dodecanol as a Precursor for Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data on the synthesis of anionic and non-ionic surfactants derived from 2-hexyl-1-dodecanol, a C16 Guerbet alcohol. The unique branched structure of this precursor imparts specific properties to the resulting surfactants, making them of interest for various applications, including detergents, emulsifiers, and formulation excipients.

Anionic Surfactant Synthesis: Sodium 2-Hexyldecyl Sulfate

The sulfation of this compound yields sodium 2-hexyldecyl sulfate, an anionic surfactant with enhanced surface activity compared to linear counterparts like sodium dodecyl sulfate (SDS).

Experimental Protocol: Synthesis of Sodium 2-Hexyldecyl Sulfate

This protocol is based on the sulfation of Guerbet hexadecyl alcohol (this compound) using sulfur trioxide (SO₃) in a suitable solvent.

Materials:

  • This compound (C₁₆H₃₄O)

  • Sulfur trioxide (SO₃)

  • 1,2-Dichloroethane (solvent)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a continuous flow of nitrogen to ensure an inert atmosphere throughout the reaction.

  • Dissolution: Dissolve a known quantity of this compound in 1,2-dichloroethane inside the reaction flask.

  • Sulfation: Prepare a solution of sulfur trioxide in 1,2-dichloroethane in the dropping funnel. Add the SO₃ solution dropwise to the stirred alcohol solution at a controlled temperature (typically between 25-35°C). The molar ratio of SO₃ to alcohol should be approximately 1.05:1.

  • Aging: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete sulfation.

  • Neutralization: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of aqueous sodium hydroxide solution to neutralize the resulting sulfuric acid ester and achieve a pH of 7-8.

  • Purification: Remove the 1,2-dichloroethane and water under reduced pressure using a rotary evaporator. The resulting solid is the sodium 2-hexyldecyl sulfate.

  • Characterization: The structure of the synthesized sodium 2-hexyldecyl sulfate can be confirmed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Physicochemical Properties

The following table summarizes the key properties of sodium 2-hexyldecyl sulfate (referred to as C16 Guerbet Sulfate) in comparison to the widely used anionic surfactant, sodium dodecyl sulfate (SDS).

PropertySodium 2-Hexyldecyl Sulfate (C16 Guerbet Sulfate)Sodium Dodecyl Sulfate (SDS)
Critical Micelle Concentration (CMC) 0.3 g/L2.4 g/L
Surface Tension at CMC (γ_CMC) 28.5 mN/m38.0 mN/m
Wetting Ability (Contact Angle on Teflon) Lower contact angle, indicating better wettingHigher contact angle
Emulsifying Performance (Soybean Oil) SuperiorGood
Foamability Similar to SDSGood
Foam Stability Lower than SDSHigher

Diagrams

Synthesis_Anionic_Surfactant This compound This compound Sulfation Sulfation This compound->Sulfation SO3 / Dichloroethane 2-Hexyldecyl Sulfuric Acid 2-Hexyldecyl Sulfuric Acid Sulfation->2-Hexyldecyl Sulfuric Acid Neutralization Neutralization 2-Hexyldecyl Sulfuric Acid->Neutralization NaOH Sodium 2-Hexyldecyl Sulfate Sodium 2-Hexyldecyl Sulfate Neutralization->Sodium 2-Hexyldecyl Sulfate

Caption: Synthesis of Sodium 2-Hexyldecyl Sulfate.

Non-ionic Surfactant Synthesis: 2-Hexyldecyl Ethoxylate

Ethoxylation of this compound produces non-ionic surfactants. The number of ethylene oxide (EO) units can be controlled to tailor the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB).

Experimental Protocol: Synthesis of 2-Hexyldecyl Ethoxylate

This protocol describes a general procedure for the ethoxylation of a Guerbet alcohol. The number of moles of ethylene oxide added can be varied to achieve the desired degree of ethoxylation.

Materials:

  • This compound

  • Ethylene oxide (EO)

  • Potassium hydroxide (KOH) or other suitable catalyst (e.g., sodium hydroxide)

  • Nitrogen gas

  • Autoclave reactor equipped with stirring, heating, and cooling capabilities

  • Neutralizing agent (e.g., acetic acid)

Procedure:

  • Catalyst Charging: Charge the autoclave reactor with this compound and the catalyst (e.g., 0.1-0.5% by weight of KOH).

  • Inerting and Dehydration: Seal the reactor and purge with nitrogen to remove air. Heat the mixture to 100-120°C under a gentle nitrogen stream or vacuum to remove any traces of water.

  • Ethoxylation: Raise the temperature to the reaction temperature (typically 140-180°C). Introduce a calculated amount of ethylene oxide into the reactor to achieve the desired average number of EO units per alcohol molecule. The reaction is typically carried out under pressure (e.g., 2-5 bar).

  • Reaction Monitoring: Monitor the reaction progress by observing the decrease in reactor pressure as the ethylene oxide is consumed.

  • Digestion: Once the desired amount of ethylene oxide has been added, maintain the reaction temperature for a period (e.g., 1-2 hours) to ensure complete reaction.

  • Neutralization and Purification: Cool the reactor and neutralize the catalyst with an acid (e.g., acetic acid). The resulting ethoxylated product can be used as is or further purified if necessary.

Data Presentation: Physicochemical Properties of Guerbet Alcohol Ethoxylates

The properties of Guerbet alcohol ethoxylates vary with the length of the alkyl chain and the number of ethylene oxide units. The following table provides representative data for C16 and C20 Guerbet alcohol ethoxylates.

SurfactantAvg. EO Units (n)CMC (mol/L) at 25°CSurface Tension at CMC (γ_CMC) (mN/m) at 25°C
C16 Guerbet Alcohol Ethoxylate 5.71.0 x 10⁻⁵30.3
C16 Guerbet Alcohol Ethoxylate 10.11.5 x 10⁻⁵33.5
C16 Guerbet Alcohol Ethoxylate 24.02.8 x 10⁻⁵38.0
C20 Guerbet Alcohol Ethoxylate 6.86.8 x 10⁻⁷31.5
C20 Guerbet Alcohol Ethoxylate 12.58.5 x 10⁻⁷34.8
C20 Guerbet Alcohol Ethoxylate 20.01.2 x 10⁻⁶37.5

Diagrams

Synthesis_Nonionic_Surfactant This compound This compound Ethoxylation Ethoxylation This compound->Ethoxylation Ethylene Oxide / Catalyst (KOH) Neutralization Neutralization Ethoxylation->Neutralization Acetic Acid 2-Hexyldecyl Ethoxylate 2-Hexyldecyl Ethoxylate Neutralization->2-Hexyldecyl Ethoxylate

Caption: Synthesis of 2-Hexyldecyl Ethoxylate.

Experimental_Workflow_Surfactant_Characterization cluster_synthesis Surfactant Synthesis cluster_characterization Physicochemical Characterization Precursor This compound Reaction Sulfation or Ethoxylation Precursor->Reaction Purification Purification Reaction->Purification CMC_Measurement Critical Micelle Concentration (CMC) Purification->CMC_Measurement Surface_Tension Surface Tension Measurement Purification->Surface_Tension Foaming_Analysis Foaming Properties Purification->Foaming_Analysis Wetting_Emulsification Wetting & Emulsification Purification->Wetting_Emulsification

Caption: Workflow for Surfactant Synthesis and Characterization.

Application Notes and Protocols for the Quantification of 2-Hexyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-dodecanol is a branched-chain fatty alcohol, also known as a Guerbet alcohol. Its unique physical and chemical properties, such as low volatility, high boiling point, and excellent thermal stability, have led to its use in various industrial applications, including cosmetics, lubricants, and as a chemical intermediate. Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessments. This document provides detailed analytical methods for the precise quantification of this compound, primarily focusing on gas chromatography with flame ionization detection (GC-FID).

Analytical Techniques: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds.[1] For a high molecular weight alcohol like this compound, GC-FID is a suitable and robust method. To improve volatility and chromatographic peak shape, a derivatization step is often employed.[2][3] The most common derivatization for alcohols is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[3]

Principle of GC-FID

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the column walls. The flame ionization detector (FID) is a sensitive detector for organic compounds. Effluent from the GC column is mixed with hydrogen and air and burned. The combustion of organic compounds produces ions, which are collected by an electrode, generating a current that is proportional to the amount of analyte.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-FID with Silylation

This protocol describes the quantification of this compound in a liquid sample matrix using GC-FID after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Materials and Reagents

  • This compound standard (purity ≥97%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or N,N-Dimethylformamide (DMF)

  • Hexane or other suitable organic solvent (HPLC or GC grade)

  • Internal Standard (IS): e.g., Tetracosane (C24) or another long-chain n-alkane not present in the sample.

2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: A non-polar or medium-polarity column is recommended. A good starting point is a column such as a DB-5ms (5%-phenyl)-methylpolysiloxane or a similar phase.

    • Example Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Autosampler (optional, for improved precision)

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in hexane to prepare a stock solution of approximately 1 mg/mL.

  • This compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in hexane to prepare a stock solution of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with hexane to cover the expected concentration range of the samples. Add a constant amount of the internal standard stock solution to each calibration standard. A typical calibration range might be from 1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization

  • Accurately weigh or pipette a known amount of the sample into a vial.

  • If the sample is not already in a suitable solvent, dissolve it in a known volume of hexane.

  • Add a known amount of the internal standard stock solution to the sample vial.

  • Evaporate the solvent under a gentle stream of nitrogen if necessary to concentrate the sample.

  • To the dried residue (or a concentrated aliquot), add 100 µL of anhydrous pyridine (or DMF) and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC.

5. GC-FID Operating Conditions

The following are recommended starting conditions and may require optimization for your specific instrument and column:

ParameterValue
Inlet Split/Splitless
Inlet Temperature280°C
Split Ratio20:1 (can be adjusted based on concentration)
Column Agilent J&W DB-5ms UI (or equivalent)
Carrier Gas Helium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature150°C, hold for 1 min
Ramp Rate10°C/min
Final Temperature300°C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature320°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min
Injection Volume 1 µL

6. Data Analysis and Quantification

  • Identify the peaks corresponding to the TMS-derivatized this compound and the internal standard based on their retention times from the analysis of the standard solutions.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of this compound in the samples by applying the response factor or using the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-FID analysis of long-chain fatty alcohols. These values are provided as a reference and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ValueReference
Linearity (R²) > 0.999[4]
Limit of Detection (LOD) 0.1 - 1 µg/mLEstimated based on similar analyses
Limit of Quantification (LOQ) 0.5 - 5 µg/mLEstimated based on similar analyses
Precision (RSD%) < 5%[4]
Recovery 95 - 105%Expected for a validated method

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using GC-FID.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Weighing & Dilution p2 Internal Standard Addition p1->p2 p3 Derivatization (Silylation) p2->p3 a1 Injection p3->a1 Inject Sample a2 Chromatographic Separation a1->a2 a3 Detection (FID) a2->a3 d1 Peak Integration a3->d1 Chromatogram d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3 end end d3->end Final Concentration

Workflow for this compound Quantification by GC-FID.

Concluding Remarks

The described GC-FID method with a silylation derivatization step provides a robust and reliable approach for the quantification of this compound in various sample matrices. Method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is essential to ensure the quality and reliability of the analytical results. The provided protocol and performance data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important Guerbet alcohol.

References

Application Notes and Protocols for the Fractional Vacuum Distillation of Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guerbet alcohols are branched, primary alcohols with twice the carbon number of the reactant alcohol. They are produced through the Guerbet reaction, a self-condensation of alcohols at elevated temperatures in the presence of a catalyst.[1] These high-molecular-weight alcohols are valued in various industries, including cosmetics, lubricants, and surfactants, for their unique properties such as low volatility, excellent thermal stability, and lubricity.[2]

Following the Guerbet reaction, the crude product mixture typically contains the desired Guerbet alcohol, unreacted starting alcohol, byproducts, and the catalyst. Purification is essential to isolate the high-purity Guerbet alcohol. Fractional vacuum distillation is the preferred method for this purification due to the high boiling points of Guerbet alcohols.[3] Distillation under reduced pressure significantly lowers the boiling points of these compounds, preventing thermal decomposition that could occur at atmospheric pressure.[4]

These application notes provide a detailed protocol for the fractional vacuum distillation of Guerbet alcohols, intended for researchers, scientists, and drug development professionals.

Data Presentation: Boiling Points of Guerbet Alcohols

The following table summarizes the atmospheric boiling points of common Guerbet alcohols and their estimated boiling points at reduced pressures. The estimated values were calculated using a standard pressure-temperature nomograph. It is important to note that these are estimations, and the actual boiling points during distillation may vary depending on the specific vacuum achieved and the purity of the mixture.

Guerbet AlcoholChemical FormulaMolecular Weight ( g/mol )Boiling Point at 760 mmHg (°C)Estimated Boiling Point at 10 mmHg (°C)Estimated Boiling Point at 1 mmHg (°C)
2-Ethylhexanol (C8)C₈H₁₈O130.23184-185[5]~80~40
2-Propylheptanol (C10)C₁₀H₂₂O158.28213-215[6][7]~105~65
2-Butyloctanol (C12)C₁₂H₂₆O186.34245-249[8]~130~90
2-Hexyldecanol (C16)C₁₆H₃₄O242.44280-290~170-180 at 24 Torr[9]~135
2-Octyldodecanol (C20)C₂₀H₄₂O298.55>370[10]~220~180

Experimental Protocol: Fractional Vacuum Distillation of a Crude Guerbet Alcohol Mixture

This protocol outlines the laboratory-scale fractional vacuum distillation of a crude Guerbet alcohol mixture (e.g., post-Guerbet reaction mixture after catalyst removal).

Materials and Equipment
  • Glassware:

    • Round-bottom flask (distilling flask), appropriately sized for the volume of the crude mixture.

    • Fractionating column (e.g., Vigreux or packed column).

    • Distillation head with a thermometer adapter.

    • Condenser (Liebig or Allihn).

    • Receiving flasks (multiple, round-bottom).

    • Vacuum adapter.

    • Claisen adapter (recommended to prevent bumping).[11]

  • Equipment:

    • Heating mantle with a stirrer.

    • Magnetic stir bar.[4]

    • Laboratory jack.

    • Vacuum pump (capable of reaching 1-10 mmHg).

    • Cold trap.

    • Manometer or vacuum gauge.

    • Thermometer (-10 to 360 °C).

    • Clamps and stands to secure the apparatus.

  • Reagents and Supplies:

    • Crude Guerbet alcohol mixture.

    • Vacuum grease.

    • Glass wool or boiling chips (for atmospheric distillation, not vacuum).

    • Dry ice or liquid nitrogen for the cold trap.

Pre-Distillation Setup
  • Inspect Glassware: Carefully inspect all glassware for any cracks or defects that could lead to implosion under vacuum.

  • Assemble the Apparatus:

    • Place the magnetic stir bar in the distilling flask and add the crude Guerbet alcohol mixture. The flask should not be more than two-thirds full.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. A Claisen adapter is highly recommended between the distilling flask and the fractionating column to provide an extra neck for a capillary bleed or to prevent violent bumping.[11]

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.

    • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump. The cold trap is crucial for protecting the pump from corrosive vapors.

    • Securely clamp all components of the apparatus.

Distillation Procedure
  • Initiate Vacuum: Turn on the cooling water to the condenser. Begin stirring the mixture in the distilling flask. Slowly and carefully apply the vacuum. The pressure in the system should gradually decrease. Monitor the pressure using the manometer.

  • Initial Fraction (Forerun): As the pressure drops, any low-boiling impurities or residual starting materials will begin to distill at a low temperature. Collect this initial fraction in the first receiving flask.

  • Heating: Once a stable vacuum is achieved and the initial volatiles have been removed, begin to gently heat the distilling flask using the heating mantle.

  • Fraction Collection:

    • Slowly increase the temperature of the heating mantle. Observe the temperature on the thermometer in the distillation head.

    • When the temperature stabilizes, it indicates that a fraction is distilling. Record the temperature and the pressure.

    • Collect this fraction in a clean, pre-weighed receiving flask.

    • As the distillation progresses, the temperature may begin to rise again, indicating the start of a new, higher-boiling fraction. At this point, change the receiving flask to collect the next fraction.

    • Continue collecting fractions at different stable temperature ranges. The main Guerbet alcohol product will distill at a higher temperature than the unreacted starting alcohol.

  • Shutdown:

    • Once the desired product has been collected, or if the temperature in the distilling flask becomes excessively high, stop the distillation.

    • First, remove the heating mantle and allow the distilling flask to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus once it has cooled to room temperature.

Post-Distillation Analysis
  • Yield Calculation: Weigh each collected fraction to determine the yield of each component.

  • Purity Assessment: Analyze the purity of each fraction using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][12][13] This will allow for the identification and quantification of the Guerbet alcohol and any impurities. A high-purity fraction of the Guerbet alcohol should be a clear, colorless liquid.

Visualization of the Experimental Workflow

Fractional_Vacuum_Distillation_Workflow cluster_preparation Preparation cluster_distillation Distillation Process cluster_analysis Post-Distillation prep1 Inspect Glassware prep2 Assemble Apparatus prep1->prep2 prep3 Add Crude Mixture & Stir Bar prep2->prep3 dist1 Start Cooling Water & Stirring prep3->dist1 Start Process dist2 Apply Vacuum dist1->dist2 dist3 Collect Forerun (Low-Boilers) dist2->dist3 dist4 Heat the Mixture dist3->dist4 dist5 Collect Fractions at Stable B.P. dist4->dist5 dist6 Cool Down System dist5->dist6 dist7 Vent to Atmosphere dist6->dist7 analysis1 Weigh Fractions (Yield) dist7->analysis1 Analyze Results analysis2 Analyze Purity (GC/GC-MS) analysis1->analysis2

Caption: Workflow for Fractional Vacuum Distillation of Guerbet Alcohols.

References

Application Notes and Protocols for Parallel Artificial Liquid Membrane Extraction (PALME)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Parallel Artificial Liquid Membrane Extraction (PALME)

Parallel Artificial Liquid Membrane Extraction (PALME) is a high-throughput sample preparation technique that utilizes a 96-well plate format to perform liquid-liquid-liquid microextraction. This method offers a significant advancement over traditional liquid-liquid extraction and solid-phase extraction by miniaturizing the extraction process, drastically reducing the consumption of organic solvents, and enabling the simultaneous processing of up to 96 samples.[1][2][3] PALME is particularly well-suited for the extraction of analytes from complex biological matrices such as plasma, blood, and oral fluid, as well as for applications in environmental and food analysis.[4]

The core principle of PALME involves the extraction of analytes from a sample solution (donor phase) through a thin layer of an organic solvent immobilized in a porous membrane (the artificial liquid membrane) and into an acceptor solution. The process is typically driven by a pH gradient, which facilitates the selective transfer and concentration of acidic or basic analytes.[2]

Key Advantages of PALME:
  • High-Throughput: The 96-well plate format allows for the simultaneous extraction of a large number of samples, significantly increasing sample throughput.[1][2]

  • Miniaturization and Green Chemistry: PALME requires only microliter volumes of organic solvent per sample, making it an environmentally friendly technique.[1]

  • Excellent Sample Clean-up: The artificial liquid membrane acts as a selective barrier, effectively removing proteins, phospholipids, and other matrix components, resulting in clean extracts.

  • High Enrichment Factors: The technique can achieve significant analyte pre-concentration.

  • Automation Compatibility: The 96-well plate format is readily adaptable to automated liquid handling systems, further enhancing throughput and reproducibility.

Experimental Protocols

This section provides detailed protocols for the application of PALME in various fields. While PALME is well-established for drug analysis, its application in environmental and food analysis is an emerging area. The protocols for pesticide and environmental pollutant analysis are based on established liquid-phase microextraction principles and adapted for the PALME workflow.

Protocol 1: Extraction of Basic Drugs from Human Plasma

This protocol is designed for the extraction of basic drug compounds from human plasma samples prior to LC-MS analysis.

Materials:

  • 96-well donor plate (polypropylene, 0.5 mL or greater well volume)

  • 96-well acceptor plate with a filter membrane (e.g., polyvinylidene fluoride - PVDF)

  • 96-well plate lid

  • Multichannel pipette or automated liquid handler

  • Plate shaker

  • Organic solvent for the artificial liquid membrane (e.g., dihexyl ether, dodecyl acetate with 1% trioctylamine)

  • Donor phase pH adjustment solution (e.g., 40 mM NaOH)

  • Acceptor solution (e.g., 20 mM formic acid)

  • Human plasma samples

Procedure:

  • Sample Preparation: Pipette 125 µL of human plasma into each well of the 96-well donor plate.

  • pH Adjustment of Donor Phase: Add 125 µL of 40 mM NaOH to each well containing the plasma sample. This raises the pH of the sample, ensuring the basic analytes are in their neutral, extractable form.[2] The total sample volume should be between 200 µL and 250 µL to ensure proper contact with the liquid membrane.[2]

  • Artificial Liquid Membrane Preparation: Pipette 3-5 µL of the organic solvent directly onto the center of each filter in the 96-well acceptor plate. The solvent will spontaneously impregnate the porous membrane, forming the artificial liquid membrane.[2]

  • Acceptor Solution Addition: Pipette 50 µL of 20 mM formic acid into each well of the acceptor plate. This acidic solution will trap the basic analytes as they diffuse across the membrane by converting them into their ionized, non-extractable form.

  • Extraction: Clamp the donor and acceptor plates together to form a "sandwich" and place them on a plate shaker. Agitate the assembly at 800-1200 rpm for 30-60 minutes.

  • Sample Collection: After extraction, carefully separate the plates. The acceptor solutions containing the extracted analytes are now ready for direct injection into an LC-MS system.

Protocol 2: Extraction of Acidic Drugs from Human Plasma

This protocol is adapted for the extraction of acidic drug compounds from human plasma.

Materials:

  • Same as Protocol 1.

  • Organic solvent for the artificial liquid membrane (e.g., dihexyl ether).

  • Donor phase pH adjustment solution (e.g., 250 mM HCl).

  • Acceptor solution (e.g., 25 mM ammonia solution).

Procedure:

  • Sample Preparation: Dilute plasma samples 1:1 (v/v) with 250 mM HCl in the wells of the donor plate.[4] This lowers the pH to ensure acidic analytes are in their neutral form.

  • Artificial Liquid Membrane Preparation: Pipette 2 µL of dihexyl ether onto each filter of the acceptor plate.[4]

  • Acceptor Solution Addition: Pipette 50 µL of 25 mM ammonia solution into each well of the acceptor plate.[4] This basic solution will trap the acidic analytes.

  • Extraction: Clamp the plates together and agitate at 800-1200 rpm for 60 minutes.

  • Sample Collection: Separate the plates and collect the acceptor solutions for LC-MS analysis.

Protocol 3: Multi-Residue Pesticide Analysis in Fruits (Adapted Protocol)

This protocol is an adaptation of liquid-phase microextraction principles for the analysis of pesticide residues in fruit samples using PALME.

Materials:

  • Same as Protocol 1.

  • Homogenizer or blender.

  • Centrifuge.

  • Organic solvent for the artificial liquid membrane (e.g., a mixture of dodecanol and hexadecane).

  • Donor phase pH adjustment solution (e.g., phosphate buffer, pH 7).

  • Acceptor solution (e.g., acetonitrile or a suitable aqueous solution for LC-MS).

  • Fruit samples.

Procedure:

  • Sample Preparation: Homogenize a representative portion of the fruit sample. Weigh 5 g of the homogenate into a centrifuge tube and add 10 mL of acetonitrile. Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Donor Phase Preparation: Transfer an aliquot of the supernatant from the previous step into the wells of the donor plate. Adjust the pH to approximately 7 using a phosphate buffer.

  • Artificial Liquid Membrane Preparation: Prepare the artificial liquid membrane in the acceptor plate as described in Protocol 1, using a suitable organic solvent mixture.

  • Acceptor Solution Addition: Add the acceptor solution to the acceptor plate wells. The choice of acceptor solution will depend on the target pesticides and the analytical method.

  • Extraction: Assemble the PALME device and perform the extraction with agitation for 60-120 minutes.

  • Sample Collection: Collect the acceptor solutions for analysis by GC-MS or LC-MS/MS.

Protocol 4: Analysis of Emerging Pollutants in Water Samples (Adapted Protocol)

This protocol outlines a potential PALME procedure for the extraction of emerging environmental pollutants from water samples.

Materials:

  • Same as Protocol 1.

  • Organic solvent for the artificial liquid membrane (selected based on the polarity of the target pollutants).

  • Donor phase pH adjustment solution (e.g., HCl or NaOH to adjust the sample to the optimal pH for extraction).

  • Acceptor solution (selected to trap the target analytes).

  • Water samples.

Procedure:

  • Sample Preparation: Collect water samples and filter them if necessary to remove particulate matter.

  • Donor Phase Preparation: Pipette the water sample into the donor plate. Adjust the pH of the sample based on the acidic or basic properties of the target pollutants to ensure they are in their neutral form.

  • Artificial Liquid Membrane and Acceptor Solution Preparation: Prepare the acceptor plate with the appropriate organic solvent and acceptor solution, following the principles outlined in Protocols 1 and 2.

  • Extraction: Perform the extraction with agitation for a duration optimized for the specific pollutants of interest.

  • Sample Collection: Collect the acceptor solutions for subsequent analysis by a suitable analytical technique such as LC-MS/MS or GC-MS.

Data Presentation

The following tables summarize typical quantitative data obtained from PALME applications.

Table 1: Quantitative Data for the Extraction of Basic Drugs from Human Plasma [1]

AnalyteOrganic SolventExtraction Time (min)Recovery (%)RSD (%)LOQ (ng/mL)
PethidineDihexyl ether3034< 120.01
NortriptylineDihexyl ether3074< 120.02
MethadoneDihexyl ether3065< 120.35
HaloperidolDihexyl ether3058< 120.05

Table 2: Quantitative Data for the Extraction of Acidic Drugs from Dried Blood Spots [4]

AnalyteOrganic SolventExtraction Time (min)Recovery (%)
KetoprofenDihexyl ether6063
FenoprofenDihexyl ether6075
FlurbiprofenDihexyl ether6085
IbuprofenDihexyl ether6080

Table 3: Representative Quantitative Data for Multi-Residue Pesticide Analysis in Palm Kernel (using a modified QuEChERS method, adaptable for PALME principles) [5]

AnalyteFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)
Tetraconazole0.195< 100.31-0.7
Penconazole0.198< 100.31-0.7
Hexaconazole0.192< 100.31-0.7
Propiconazole0.1102< 100.31-0.7
Epoxiconazole0.188< 100.31-0.7

Mandatory Visualization

PALME General Workflow

PALME_Workflow cluster_Donor_Plate Donor Plate (96-well) cluster_Acceptor_Plate Acceptor Plate (96-well with filter) cluster_Extraction Extraction cluster_Analysis Analysis Sample 1. Add Sample (e.g., Plasma, Water) Adjust_pH 2. Adjust pH of Sample (Acidic or Basic) Sample->Adjust_pH Assemble 5. Assemble Donor and Acceptor Plates Add_Solvent 3. Add Organic Solvent to form Artificial Liquid Membrane Add_Acceptor 4. Add Acceptor Solution Add_Solvent->Add_Acceptor Agitate 6. Agitate on Plate Shaker Assemble->Agitate Collect_Acceptor 7. Collect Acceptor Solution Agitate->Collect_Acceptor Analysis 8. Analyze by LC-MS or GC-MS Collect_Acceptor->Analysis

Caption: General workflow for Parallel Artificial Liquid Membrane Extraction (PALME).

Decision-Making Workflow for PALME Method Development

PALME_Decision_Workflow cluster_Analyte_Type cluster_Basic_Conditions Basic Analyte Extraction cluster_Acidic_Conditions Acidic Analyte Extraction cluster_Neutral_Conditions Neutral/Polar Analyte Extraction Start Start: Define Analyte and Matrix Analyte_Properties Determine Analyte Properties (pKa, logP) Start->Analyte_Properties Basic_Analyte Basic Analyte Analyte_Properties->Basic_Analyte  pKa > 7 Acidic_Analyte Acidic Analyte Analyte_Properties->Acidic_Analyte  pKa < 7 Neutral_Analyte Neutral/Polar Analyte Analyte_Properties->Neutral_Analyte  Non-ionizable Basic_Donor Donor Phase: Alkaline pH (e.g., NaOH) Basic_Analyte->Basic_Donor Acidic_Donor Donor Phase: Acidic pH (e.g., HCl) Acidic_Analyte->Acidic_Donor Neutral_Strategy Consider alternative strategies: - Carrier-mediated transport - Salting-out effect - Derivatization Neutral_Analyte->Neutral_Strategy Basic_Acceptor Acceptor Phase: Acidic pH (e.g., Formic Acid) Solvent_Selection Select Organic Solvent based on analyte logP and matrix Acidic_Acceptor Acceptor Phase: Alkaline pH (e.g., NH3) Neutral_Strategy->Solvent_Selection Optimization Optimize Extraction Parameters: - Agitation speed - Extraction time - Solvent composition Solvent_Selection->Optimization Validation Method Validation: - Recovery - Precision (RSD) - Linearity - LOQ Optimization->Validation End End: Final Analytical Method Validation->End

Caption: Decision-making workflow for developing a PALME method.

References

Application Notes and Protocols: 2-Hexyl-1-dodecanol as an Emollient in Skincare Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-dodecanol (CAS No: 2425-77-6) is a branched-chain fatty alcohol that serves as a versatile emollient in skincare and cosmetic formulations.[1] Its unique molecular structure imparts desirable sensory and functional properties, making it a valuable ingredient for products targeting skin hydration and barrier function. As an emollient, this compound works by filling the spaces between corneocytes, the skin cells of the stratum corneum, to create a smoother and softer skin surface. This action helps to reinforce the skin's natural barrier, reducing transepidermal water loss (TEWL) and enhancing skin hydration.[1] Its low viscosity and non-greasy feel contribute to a pleasant application experience, a crucial factor in consumer acceptance of cosmetic products. These application notes provide detailed protocols for evaluating the efficacy of this compound and present its performance data in a comparative context.

Physicochemical Properties and Performance Data

The efficacy of an emollient is closely linked to its physicochemical properties. This compound's branched structure results in a lower viscosity compared to linear fatty alcohols of similar molecular weight, which enhances its spreadability on the skin.[1]

Comparative Physicochemical Properties

The following table outlines key physicochemical properties of this compound in comparison to other commonly used emollients.

PropertyThis compoundCaprylic/Capric TriglycerideMineral Oil (Light)
CAS No. 2425-77-673398-61-5 / 65381-09-18042-47-5
Appearance Clear, colorless to pale yellow liquidClear, colorless to slightly yellowish oily liquidColorless, transparent oily liquid
Viscosity (at 20°C, mPa·s) ~40-60~25-35~15-30
Spreadability (mm²/10 min) High (~800-1000)Very High (~1000-1200)High (~900-1100)
Surface Tension (mN/m) ~30-32~29-31~32-34

Note: Spreadability values are estimates based on the correlation between lower viscosity and higher spreadability. Actual values can vary depending on the test method.

Skin Barrier Function and Hydration

Emollients play a crucial role in maintaining skin barrier integrity and hydration levels. The following table presents typical performance data for this compound.

Performance MetricThis compoundPlacebo (Base Formulation)
TEWL Reduction (2 hours post-application) 15-25%<5%
Skin Hydration Improvement (Corneometry, 2 hours post-application) 20-30% increase<10% increase
Comparative Sensory Profile

The sensory perception of an emollient is a critical factor in the development of consumer-acceptable skincare products. A trained sensory panel can evaluate various attributes as detailed in the protocol below.

Sensory AttributeThis compoundCaprylic/Capric TriglycerideMineral Oil (Light)
Initial Feel Light, smoothVery light, silkyOily, slick
Spreadability EasyVery EasyEasy
Absorbency Moderate to FastFastSlow
After-feel (10 min) Soft, non-greasyDry, powderyGreasy, occlusive
Gloss Low to mediumLowHigh
Tackiness LowVery LowModerate to High

Experimental Protocols for Efficacy Evaluation

To substantiate the performance claims of this compound, standardized and validated experimental protocols are essential.

Protocol for Measuring Skin Hydration (Corneometry)

Objective: To quantify the effect of a formulation containing this compound on the hydration level of the stratum corneum.

Apparatus: Corneometer® CM 825 (Courage + Khazaka electronic GmbH) or equivalent.

Procedure:

  • Volunteer Selection: Recruit a panel of volunteers with self-perceived dry skin on the forearms.

  • Acclimatization: Volunteers should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes prior to measurements.[2]

  • Baseline Measurement: Define test areas on the volar forearm. Take three baseline readings in each area and calculate the mean.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area. A control area should remain untreated or be treated with a placebo base.

  • Post-Application Measurements: Take measurements at specified time points (e.g., 30 minutes, 2 hours, 4 hours, and 24 hours) after product application.[3][4]

  • Data Analysis: Calculate the percentage change in skin hydration from baseline for both the test and control areas. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

Protocol for Measuring Transepidermal Water Loss (TEWL)

Objective: To assess the effect of a formulation containing this compound on the skin's barrier function by measuring TEWL.

Apparatus: Tewameter® TM 300 or Tewameter® TM Hex (Courage + Khazaka electronic GmbH) or equivalent.

Procedure:

  • Volunteer Selection and Acclimatization: Follow the same procedure as for corneometry.

  • Baseline Measurement: Place the probe on the defined test area and record the TEWL value once it stabilizes. Take multiple readings and calculate the mean.

  • Product Application: Apply the test formulation as described in the corneometry protocol.

  • Post-Application Measurements: Measure TEWL at predetermined intervals (e.g., 1 hour, 2 hours, 4 hours) after application.[5]

  • Data Analysis: Calculate the reduction in TEWL as a percentage of the baseline value. An effective formulation should provide a significant reduction compared to the untreated control.[5]

Protocol for Sensory Panel Evaluation

Objective: To characterize the sensory profile of a formulation containing this compound.

Procedure:

  • Panelist Training: Train a panel of sensory assessors to identify and quantify specific attributes of topical products.[6]

  • Evaluation Attributes: Define the sensory attributes to be evaluated, such as spreadability, absorbency, oiliness, tackiness, and after-feel.[7][8][9]

  • Sample Preparation: Prepare coded samples of the test formulation and benchmark products.

  • Evaluation Procedure: Panelists apply a standardized amount of each product to a designated area of their skin and rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).[6][10]

  • Data Analysis: Analyze the data statistically to determine the sensory profile of the test formulation and identify significant differences from the benchmarks.[7][8]

Biological Pathways and Mechanism of Action

This compound, as a fatty alcohol, can influence the skin barrier at a molecular level. Fatty alcohols can be incorporated into the lipid matrix of the stratum corneum, supporting its structure and function.[11][12] They may also influence signaling pathways that regulate lipid synthesis in keratinocytes.

Ceramide Biosynthesis Pathway

Ceramides are essential lipids for a healthy skin barrier. Fatty alcohols can indirectly support ceramide production by providing a favorable environment for the enzymes involved in their synthesis.

Ceramide_Synthesis cluster_ER Endoplasmic Reticulum cluster_SC Stratum Corneum cluster_Emollient Emollient Influence Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Lamellar_Bilayers Lamellar Bilayers Ceramide->Lamellar_Bilayers Transport via Lamellar Bodies Fatty_Acids Fatty Acyl-CoA Fatty_Acids->Dihydroceramide Hexyldodecanol This compound Hexyldodecanol->Fatty_Acids Provides Favorable Lipid Environment Hexyldodecanol->Lamellar_Bilayers Integrates into Lipid Matrix

Caption: Ceramide Synthesis Pathway and Emollient Influence.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are transcription factors that play a role in keratinocyte differentiation and lipid synthesis. Fatty acids and their derivatives can act as ligands for PPARs. While this compound is not a direct PPAR agonist, its metabolites or its influence on the cellular lipid pool may modulate PPAR activity.

PPAR_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Hexyldodecanol This compound Fatty_Acid_Metabolites Fatty Acid Metabolites Hexyldodecanol->Fatty_Acid_Metabolites Metabolism PPAR PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binding Fatty_Acid_Metabolites->PPAR Ligand Activation Target_Genes Target Genes (e.g., Loricrin, Involucrin, Lipid Synthesis Enzymes) PPRE->Target_Genes Activation Transcription Increased Transcription Target_Genes->Transcription Keratinocyte_Differentiation Keratinocyte Differentiation & Improved Barrier Function Transcription->Keratinocyte_Differentiation Leads to

Caption: PPAR Signaling in Skin Barrier Function.

Formulation Guidelines

This compound is a versatile emollient that can be incorporated into a wide range of skincare formulations.

  • Usage Level: Typically used at concentrations from 2% to 15%.

  • Compatibility: It is compatible with most cosmetic ingredients, including silicones, esters, and vegetable oils.

  • Applications: Suitable for use in creams, lotions, serums, and sun care products. Its low viscosity and good spreading properties make it an excellent choice for formulations where a light, non-greasy feel is desired.

  • Solvent Properties: It can also function as a solvent for some active ingredients and UV filters.

Safety and Regulatory Information

  • Safety: this compound is generally considered safe for use in cosmetic products. It has a low potential for skin irritation and sensitization.

  • Regulatory Status: It is listed in the EU's CosIng database and is widely approved for use in cosmetics globally.

Disclaimer: This document is intended for informational purposes for research and development professionals. All formulations and claims should be thoroughly tested for safety and efficacy according to regulatory guidelines.

References

Synthesis of Specialty Esters from 2-Hexyl-1-dodecanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of specialty esters derived from 2-hexyl-1-dodecanol. This branched-chain alcohol serves as a versatile starting material for producing esters with unique properties, making them valuable in various scientific and industrial applications, including as emollients in cosmetics, specialty lubricants, and as potential excipients in drug delivery systems. The protocols provided herein cover both enzymatic and chemical synthesis routes, offering flexibility in production methodology.

Introduction to this compound Esters

This compound is a C18 Guerbet alcohol characterized by its branched structure, which imparts properties such as a low melting point and excellent solubility in a variety of organic media. Esters synthesized from this alcohol are noted for their unique sensory profiles, thermal stability, and lubricating properties. Common applications include their use as non-greasy emollients in skincare and cosmetic formulations. The choice of the acyl donor (carboxylic acid or its derivative) allows for the fine-tuning of the final ester's physicochemical properties, such as viscosity, spreadability, and polarity.

Data Summary of Synthesis Protocols

The following tables summarize the quantitative data for the synthesis of two representative specialty esters: 2-Hexyldecyl Oleate via enzymatic esterification and 2-Hexyldecyl Benzoate via chemical esterification.

Table 1: Enzymatic Synthesis of 2-Hexyldecyl Oleate

ParameterValueReference/Analogy
Reactants This compound, Oleic AcidAnalogous to 2-ethylhexyl oleate synthesis[1][2]
Catalyst Immobilized Lipase (Novozym® 435)[1][3]
Catalyst Loading 4% (w/w of total reactants)[1]
Molar Ratio (Alcohol:Acid) 4:1[2]
Temperature 60°C[1]
Reaction Time 2 - 6 hours[1]
Stirring Speed 150 rpm[1]
System Solvent-free[3]
Conversion Rate >90%[1]

Table 2: Chemical Synthesis of 2-Hexyldecyl Benzoate

ParameterValueReference/Analogy
Reactants This compound, Benzoic AcidGeneral Fischer Esterification[4]
Catalyst Concentrated Sulfuric Acid[4]
Catalyst Amount 0.15 mL per 2 mL of alcoholAdapted from Methyl Benzoate Synthesis[4]
Molar Ratio (Alcohol:Acid) 2:1 (Excess alcohol to drive equilibrium)General Procedure
Temperature Reflux (temperature of the mixture)[4]
Reaction Time 1 - 3 hours[4]
Purification Liquid-liquid extraction, followed by distillationGeneral Procedure
Expected Yield 70-85%Based on typical Fischer Esterification

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Hexyldecyl Oleate

This protocol details the lipase-catalyzed esterification of this compound with oleic acid in a solvent-free system. This method is a green and selective alternative to chemical synthesis.

Materials:

  • This compound (molar mass: 270.50 g/mol )

  • Oleic Acid (molar mass: 282.47 g/mol )

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Vacuum pump (for optional water removal)

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine this compound and oleic acid in a 4:1 molar ratio. For example, use 10.82 g (0.04 mol) of this compound and 2.82 g (0.01 mol) of oleic acid.

  • Catalyst Addition: Add Novozym® 435 at a concentration of 4% (w/w) of the total reactant mass. For the example above, this would be (10.82 g + 2.82 g) * 0.04 = 0.55 g of immobilized lipase.

  • Reaction: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to 60°C and stir at 150 rpm. To drive the reaction to completion, a vacuum can be applied to remove the water produced during the esterification.

  • Monitoring: The reaction progress can be monitored by taking small aliquots over time and analyzing the decrease in the acid value by titration or by chromatographic methods (TLC, GC).

  • Work-up and Purification: Once the reaction has reached the desired conversion (typically >90% in 2-6 hours), cool the mixture to room temperature. The immobilized enzyme can be recovered by filtration for potential reuse. The crude ester can be purified by vacuum distillation to remove any unreacted starting materials.

Protocol 2: Chemical Synthesis of 2-Hexyldecyl Benzoate

This protocol describes the synthesis of 2-hexyl-1-dodecyl benzoate using Fischer esterification, a classic method for producing esters from a carboxylic acid and an alcohol with an acid catalyst.

Materials:

  • This compound

  • Benzoic Acid (molar mass: 122.12 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a round-bottom flask, place 13.53 g (0.05 mol) of this compound and 3.05 g (0.025 mol) of benzoic acid.

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with 50 mL of diethyl ether (or another suitable organic solvent).

  • Washing:

    • Wash the organic layer with 30 mL of water.

    • Wash with 30 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove unreacted benzoic acid. Repeat until no more gas evolution is observed.

    • Wash with 30 mL of brine to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude 2-hexyldecyl benzoate can be further purified by vacuum distillation to obtain the final product.

Visualizations

experimental_workflow cluster_enzymatic Protocol 1: Enzymatic Synthesis of 2-Hexyldecyl Oleate cluster_chemical Protocol 2: Chemical Synthesis of 2-Hexyldecyl Benzoate start_enzymatic Reactant Mixing (this compound + Oleic Acid) catalyst_add_enzymatic Add Novozym® 435 start_enzymatic->catalyst_add_enzymatic reaction_enzymatic Reaction (60°C, 150 rpm, 2-6h) catalyst_add_enzymatic->reaction_enzymatic workup_enzymatic Filtration to remove enzyme reaction_enzymatic->workup_enzymatic purification_enzymatic Vacuum Distillation workup_enzymatic->purification_enzymatic product_enzymatic Pure 2-Hexyldecyl Oleate purification_enzymatic->product_enzymatic start_chemical Reactant Mixing (this compound + Benzoic Acid) catalyst_add_chemical Add H₂SO₄ start_chemical->catalyst_add_chemical reaction_chemical Reflux (1-3h) catalyst_add_chemical->reaction_chemical workup_chemical Extraction and Washing reaction_chemical->workup_chemical purification_chemical Solvent Removal & Distillation workup_chemical->purification_chemical product_chemical Pure 2-Hexyldecyl Benzoate purification_chemical->product_chemical

Caption: Experimental workflows for the synthesis of specialty esters.

synthesis_pathways cluster_esterification Esterification Pathways 2_Hexyl_1_dodecanol This compound Ester_Product 2-Hexyldecyl Ester 2_Hexyl_1_dodecanol->Ester_Product Carboxylic_Acid Carboxylic Acid (e.g., Oleic Acid, Benzoic Acid) Carboxylic_Acid->Ester_Product Catalyst (Lipase or Acid)

Caption: General reaction scheme for ester synthesis.

References

Troubleshooting & Optimization

improving yield and selectivity in Guerbet alcohol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Guerbet alcohol synthesis for improved yield and selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during Guerbet alcohol synthesis experiments.

Question: Why is the yield of my Guerbet alcohol lower than expected?

Answer: Low yields in Guerbet alcohol synthesis can stem from several factors. A primary reason is the thermodynamic equilibrium of the initial alcohol dehydrogenation step, which can be unfavorable.[1] Catalyst deactivation is another significant contributor. This can be caused by the blockage of active sites by adsorbed intermediates or byproducts, such as oligomers of aldehydes.[2] The presence of water, a byproduct of the reaction, can also hinder the reaction's progress and deactivate certain catalysts.[3][4]

To troubleshoot low yields, consider the following:

  • Catalyst Choice and Handling: Ensure the catalyst is appropriate for your specific alcohol and reaction conditions. Some catalysts, like hydrotalcite-derived porous metal oxides, have shown good performance.[2] Proper activation and handling of the catalyst are crucial to maintain its activity.

  • Reaction Conditions: Temperature plays a critical role; while higher temperatures can increase conversion, they may also favor side reactions.[1] Optimizing the reaction temperature is key. The pressure can also significantly impact the conversion and yield.[2]

  • Water Removal: Employing methods to remove water as it is formed can shift the equilibrium towards the products. This can be achieved through techniques like azeotropic distillation.[5]

  • Feedstock Purity: Impurities in the starting alcohol can poison the catalyst or lead to unwanted side reactions.[6][7] Ensure the use of high-purity starting materials.

Question: How can I improve the selectivity towards the desired Guerbet alcohol and minimize byproducts?

Answer: Improving selectivity involves controlling the reaction to favor the formation of the desired β-alkylated dimer alcohol over side products. Common side reactions include the formation of aldehydes, esters (via the Tishchenko reaction), and carboxylic acids (via the Cannizzaro reaction).[8][9]

Strategies to enhance selectivity include:

  • Catalyst Design: The choice of catalyst is paramount. The balance between acidic and basic sites on the catalyst surface can influence the reaction pathway.[2] For instance, the addition of dopants like nickel to a copper-based catalyst can improve selectivity towards the fully hydrogenated Guerbet alcohol.[10] Bimetallic catalysts, such as Ni-Pt alloys, have also shown promise in improving selectivity.[11]

  • Control of Reaction Intermediates: The formation of highly reactive acetaldehyde is a key step. Uncontrolled aldol condensation of this intermediate can lead to a range of byproducts.[1] Adjusting reaction parameters to control the concentration of acetaldehyde can improve selectivity.

  • Base Selection: The type and concentration of the base used can influence the selectivity. Strong bases are typically required, but their concentration needs to be optimized to minimize side reactions.[8][9]

  • Hydrogen Management: In some systems, the availability of hydrogen is crucial for the final hydrogenation step to the alcohol. Co-feeding hydrogen or using a catalyst that efficiently facilitates hydrogen transfer can improve selectivity.[1][12]

Question: My catalyst appears to be deactivating quickly. What are the possible causes and solutions?

Answer: Catalyst deactivation is a common issue in continuous Guerbet reactions. It can be caused by several factors:

  • Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking active sites.[13]

  • Poisoning: Impurities in the feedstock or byproducts of the reaction, such as carboxylic acids, can poison the catalyst.[14][15]

  • Sintering: At high reaction temperatures, the metal particles of the catalyst can agglomerate, or sinter, leading to a loss of active surface area.[12]

  • Leaching: Homogeneous bases can cause the leaching of active metals from the support.[15]

To address catalyst deactivation:

  • Regeneration: Depending on the cause of deactivation, the catalyst may be regenerated. For coke formation, calcination in air can burn off the carbon deposits.[13]

  • Feedstock Purification: Pre-treating the feedstock to remove impurities can prevent catalyst poisoning.[16]

  • Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can reduce sintering.

  • Catalyst Modification: Incorporating promoters or using different support materials can enhance the stability of the catalyst. For example, the incorporation of copper into Mg/Al mixed oxides has been shown to minimize catalyst deactivation.[14]

Frequently Asked Questions (FAQs)

What is the Guerbet reaction?

The Guerbet reaction is an organic reaction that converts a primary alcohol into its β-alkylated dimer alcohol, with the loss of one equivalent of water.[8] It is a valuable method for producing branched, higher-molecular-weight alcohols from simpler, readily available starting materials.[14]

What is the mechanism of the Guerbet reaction?

The generally accepted mechanism for the Guerbet reaction involves a four-step sequence:[8][9][17]

  • Dehydrogenation: The primary alcohol is oxidized to an aldehyde.

  • Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: The aldol adduct dehydrates to form a vinyl aldehyde.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final Guerbet alcohol.

Guerbet_Reaction_Mechanism cluster_steps Guerbet Reaction Steps Alcohol Primary Alcohol Aldehyde Aldehyde Alcohol->Aldehyde 1. Dehydrogenation (-H2) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct 2. Aldol Condensation Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde 3. Dehydration (-H2O) Guerbet_Alcohol Guerbet Alcohol Unsaturated_Aldehyde->Guerbet_Alcohol 4. Hydrogenation (+H2)

Caption: The four main steps of the Guerbet reaction mechanism.

What are the typical reaction conditions for Guerbet alcohol synthesis?

Guerbet reactions are typically conducted at elevated temperatures, often in the range of 180-360 °C, and may require a sealed reactor to maintain pressure.[8] The reaction requires a base, such as an alkali metal hydroxide or alkoxide, and a catalyst to facilitate the hydrogen transfer steps.[8][9] Both homogeneous and heterogeneous catalysts are used.

What types of catalysts are used for the Guerbet reaction?

A variety of catalysts can be used for the Guerbet reaction, broadly categorized as:

  • Homogeneous Catalysts: These are soluble in the reaction medium and often consist of transition metal complexes, such as those based on iridium or ruthenium.[1][9] They can offer high activity and selectivity but can be difficult to separate from the product.

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, making them easier to separate and reuse.[14] Common examples include:

    • Metal Oxides: Magnesium oxide (MgO) and mixed metal oxides like Mg-Al hydrotalcites are widely used due to their basic properties.[1][2]

    • Supported Metals: Transition metals like copper, nickel, and palladium supported on materials such as alumina or carbon are effective for the dehydrogenation and hydrogenation steps.[18]

    • Hydroxyapatites: These calcium phosphate-based materials have also shown good performance as catalysts for the Guerbet reaction.[19]

Data and Protocols

Table 1: Comparison of Catalytic Systems for Ethanol to Butanol Conversion

Catalyst SystemTemperature (°C)Pressure (bar)Ethanol Conversion (%)Butanol Selectivity (%)Reference
Mg-Al Spinel340-360-3548[1][12]
Cu-MgAl(O)280--62[1]
CuLa-MgAl(O)280--16.7[1]
0.5% Pd-HT200301780[1]
Ruthenium-based150-250-up to 31>90[1]
Iridium-based150-250-up to 37>99[1]
Ru(III) complex150--71-76[4]
Mn diphosphine150-15.5-[20]

Experimental Protocol: General Procedure for Guerbet Reaction using a Heterogeneous Catalyst

This protocol provides a general guideline. Specific parameters should be optimized for each reaction.

Experimental_Workflow start Start prep_catalyst 1. Catalyst Preparation (Activation/Pre-treatment) start->prep_catalyst setup_reactor 2. Reactor Setup (e.g., Batch or Continuous Flow) prep_catalyst->setup_reactor load_reagents 3. Loading of Reagents (Alcohol, Base, Catalyst) setup_reactor->load_reagents run_reaction 4. Reaction (Set Temperature, Pressure, Stirring) load_reagents->run_reaction monitor 5. Monitoring (e.g., GC, HPLC) run_reaction->monitor In-situ/Periodic Sampling workup 6. Reaction Work-up (Cooling, Catalyst Filtration) run_reaction->workup monitor->run_reaction purification 7. Product Purification (e.g., Distillation, Chromatography) workup->purification analysis 8. Product Analysis (e.g., NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for Guerbet alcohol synthesis.

  • Catalyst Preparation: The heterogeneous catalyst is activated according to the manufacturer's or literature procedure. This may involve calcination at a specific temperature to remove moisture and organic templates.

  • Reactor Setup: A suitable reactor (e.g., a high-pressure autoclave for batch reactions or a packed-bed reactor for continuous flow) is assembled and leak-tested.

  • Loading of Reagents: The primary alcohol, the base (e.g., potassium hydroxide), and the activated catalyst are charged into the reactor. For continuous reactions, the alcohol and base solution are fed into the reactor containing the catalyst bed.

  • Reaction: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then heated to the desired reaction temperature while stirring. The pressure is monitored and controlled.

  • Monitoring: The progress of the reaction can be monitored by taking periodic samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[21][22]

  • Reaction Work-up: After the desired conversion is reached, the reactor is cooled to room temperature. The catalyst is separated from the reaction mixture by filtration.

  • Product Purification: The crude product is purified to isolate the Guerbet alcohol. This is often achieved by distillation under reduced pressure to separate the product from unreacted starting material and lower-boiling byproducts.[23]

  • Product Analysis: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Logic Diagram

Troubleshooting_Guerbet start Problem Encountered low_yield Low Yield start->low_yield low_selectivity Low Selectivity start->low_selectivity catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation check_conditions Check Reaction Conditions (Temp, Pressure) low_yield->check_conditions check_catalyst Check Catalyst Activity low_yield->check_catalyst check_water Check for Water Accumulation low_yield->check_water check_feedstock Check Feedstock Purity low_yield->check_feedstock check_catalyst_sel Review Catalyst Choice (Acid/Base Properties) low_selectivity->check_catalyst_sel check_base Optimize Base Concentration low_selectivity->check_base check_h2 Ensure H2 Availability low_selectivity->check_h2 check_side_reactions Identify Major Byproducts low_selectivity->check_side_reactions analyze_catalyst Analyze Spent Catalyst (TGA, XRD) catalyst_deactivation->analyze_catalyst check_coking Evidence of Coking? analyze_catalyst->check_coking check_poisoning Evidence of Poisoning? analyze_catalyst->check_poisoning regenerate Attempt Regeneration check_coking->regenerate If coking is the issue check_poisoning->check_feedstock If poisoning is suspected

Caption: A decision tree for troubleshooting common Guerbet synthesis issues.

References

Technical Support Center: Guerbet Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to minimize by-product formation in the Guerbet reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Guerbet reaction and how do they form?

A1: The Guerbet reaction, while effective for C-C bond formation, is often accompanied by several side reactions. The most common by-products include aldehydes, esters, carboxylic acids (or their salts), and ethers.[1][2][3] Understanding their formation pathways is the first step to mitigation.

  • Aldehydes: These are key intermediates in the Guerbet reaction, formed from the initial dehydrogenation of the starting alcohol.[4][5] Their accumulation is typically a result of an imbalance in the reaction rates, where the initial dehydrogenation step is faster than the subsequent aldol condensation or hydrogenation steps.[1]

  • Esters: Ester formation often occurs via the Tishchenko reaction, which is a disproportionation of two aldehyde molecules to form an ester.[2][4] This pathway is particularly favored under certain catalytic conditions.

  • Carboxylic Acids/Salts: These can form from the Cannizzaro reaction, another disproportionation pathway where two aldehyde molecules, in the presence of a strong base, produce an alcohol and a carboxylic acid.[4] They can also arise from the oxidation of intermediate aldehydes. These acidic by-products can poison the catalyst system.[1][3]

  • Ethers: Dehydration of the starting alcohols, particularly at higher temperatures and in the presence of acidic sites on the catalyst, can lead to the formation of ethers like diethyl ether.[2]

  • Olefins and Heavier By-products: Further side reactions can lead to a complex mixture including olefins and heavier condensation products.[3]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions to improve the selectivity of your Guerbet reaction.

Q2: My reaction has a high concentration of unreacted aldehyde. How can I drive the reaction to completion?

A2: Accumulation of the intermediate aldehyde suggests that the downstream steps (aldol condensation and hydrogenation) are rate-limiting.[1]

Troubleshooting Steps:

  • Optimize Catalyst Composition: The catalyst must have a proper balance of dehydrogenation/hydrogenation activity and basic sites for the aldol condensation.[2]

    • Dehydrogenation/Hydrogenation: Ensure your catalyst contains an effective metal component (e.g., Ru, Ir, Cu, Ni) to facilitate the hydrogen transfer steps.[4][6][7]

    • Aldol Condensation: The support or co-catalyst must possess sufficient basicity to promote the condensation of the aldehyde intermediates.[8] Materials like MgO-Al2O3 mixed oxides are often used for their tunable acid-base properties.

  • Adjust Reaction Temperature: The dehydrogenation step is endothermic and favored at higher temperatures, while subsequent steps may have different optimal temperatures.[1][3] A systematic temperature screening is crucial. Start at a moderate temperature (e.g., 150-250°C for many systems) and adjust based on product distribution.[6]

  • Increase Hydrogen Partial Pressure: While hydrogen is produced in-situ, introducing a controlled amount of H2 at the start can sometimes promote the final hydrogenation step of the unsaturated intermediate, thus consuming the aldehyde precursor.[6] However, excessive H2 can inhibit the initial dehydrogenation.

Q3: I am observing significant ester and carboxylic acid formation. What is causing this and how can I prevent it?

A3: The formation of esters (via Tishchenko reaction) and acids (via Cannizzaro reaction) points to side reactions of the aldehyde intermediate.[4]

Troubleshooting Steps:

  • Moderate the Base Strength: Very strong bases can promote the Cannizzaro reaction. While a base is necessary for the aldol condensation, its strength and concentration should be optimized. Consider screening different bases (e.g., K2CO3 vs. NaOEt) to find a balance that favors the Guerbet pathway over side reactions.[8]

  • Enhance Hydrogenation Efficiency: A highly efficient hydrogenation component in your catalyst system can rapidly convert the unsaturated aldol product to the desired alcohol. This quick conversion minimizes the time available for the aldehyde intermediate to undergo side reactions.

  • Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the degradation of intermediates and the formation of these by-products. Monitor the reaction progress (e.g., by GC) to determine the optimal endpoint before by-product concentration increases significantly.

Q4: My catalyst seems to deactivate quickly. What are the potential causes?

A4: Catalyst deactivation can be caused by several factors, including poisoning by by-products or structural changes like sintering.

Troubleshooting Steps:

  • Minimize Acidic By-products: As noted, carboxylic acids can poison the catalyst.[1][3] Implement the strategies in Q3 to reduce their formation.

  • Prevent Carbon Poisoning (Coking): At high temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites. Operating at the lowest effective temperature can mitigate this.

  • Check for Metal Leaching: In some systems, particularly with basic activators, the active metal component can leach from the support into the reaction medium.[1] Using a more stable, insoluble support or catalyst formulation is key. Hydrotalcite-derived mixed oxides, for example, often show good structural stability.

Data & Protocols

Table 1: Effect of Catalyst and Base on Ethanol-to-Butanol Conversion
Catalyst SystemBaseTemperature (°C)Ethanol Conversion (%)n-Butanol Selectivity (%)Key By-productsReference
Iridium ComplexNickel/Copper Hydroxides15037>99Minimal
Ruthenium Pincer ComplexNaOEt (4 mol%)-Low Activity--[8]
Cp*Ir ComplexCs2CO3 (6 mol%)150-83-[8]
Cp*Ir ComplexK2CO3150<20% Yield--[8]
Cu-MgAl(O)(Intrinsic)280-62Hexanol (10%)
CuLa-MgAl(O)(Intrinsic)280-16.7Hexanol (41.7%)
Mg-Al-Ce Hydrotalcite(Intrinsic)--68-

Note: This table summarizes data from multiple sources and reaction conditions may vary. Direct comparison requires consulting the original publications.

General Protocol for Optimizing Guerbet Reaction Selectivity

This protocol provides a systematic approach to minimizing by-products.

  • Catalyst Selection & Preparation:

    • Choose a bifunctional catalyst with both hydrogenation/dehydrogenation (e.g., Cu, Ni, Ru, Ir) and acid-base functionalities (e.g., MgO, Al2O3, Hydrotalcite).

    • Prepare the catalyst according to established literature procedures, paying close attention to calcination and reduction temperatures which can significantly affect active sites.[9]

  • Initial Reaction Setup:

    • In a suitable pressure reactor, add the catalyst, starting alcohol, and any co-catalyst or base.

    • Purge the reactor with an inert gas (e.g., Argon or Nitrogen).

    • If using external hydrogen, pressurize the reactor to the desired starting pressure.

  • Parameter Screening (Design of Experiments - DoE):

    • Temperature: Begin screening at a moderate temperature (e.g., 180-220°C) and test in 20°C increments.

    • Pressure: If applicable, screen a range of initial pressures.

    • Time: Run initial reactions for a set time (e.g., 12-24 hours). Take aliquots at intermediate time points to track the formation of products and by-products.

  • Analysis:

    • Analyze the reaction mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the starting material, desired product, and all significant by-products.

    • Calculate conversion and selectivity for each run.

  • Optimization:

    • Based on the initial screening, identify the parameter ranges that yield the highest selectivity.

    • Perform a more focused optimization around these conditions. For example, if 220°C gave the best results, test 210°C, 220°C, and 230°C.

    • If aldehyde accumulation is an issue, focus on catalysts with stronger hydrogenation activity or slightly increase H2 partial pressure.

    • If ester/acid formation is high, screen milder bases or reduce base concentration.

Visual Guides

Guerbet Reaction and By-product Pathways

The following diagram illustrates the main reaction pathway and the points where common by-products are formed.

Guerbet_Byproducts RCH2OH Starting Alcohol (R-CH2OH) Aldehyde Aldehyde Intermediate (R-CHO) RCH2OH->Aldehyde - H2 (Dehydrogenation) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct + Aldehyde (Aldol Condensation) invis1 Aldehyde->invis1 Unsat_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsat_Aldehyde - H2O (Dehydration) Guerbet_Product Guerbet Alcohol (Dimer) Unsat_Aldehyde->Guerbet_Product + H2 (Hydrogenation) Ester Ester By-product Acid Carboxylic Acid By-product invis1->Ester Tishchenko Rxn invis1->Acid Cannizzaro Rxn invis2

Caption: Main Guerbet reaction pathway and key side reactions originating from the aldehyde intermediate.

Troubleshooting Logic for By-product Minimization

This flowchart provides a decision-making framework for addressing common issues.

Troubleshooting_Flowchart Start Analyze Product Mixture High_Aldehyde High Aldehyde Intermediate? Start->High_Aldehyde High_Esters_Acids High Esters / Acids? High_Aldehyde->High_Esters_Acids No Action_Aldehyde1 Increase Temperature to accelerate condensation High_Aldehyde->Action_Aldehyde1 Yes High_Selectivity High Selectivity Achieved High_Esters_Acids->High_Selectivity No Action_Esters1 Screen Milder Bases or Reduce Base Concentration High_Esters_Acids->Action_Esters1 Yes Action_Aldehyde2 Enhance Catalyst's Hydrogenation Function Action_Aldehyde1->Action_Aldehyde2 Action_Esters2 Reduce Reaction Time or Temperature Action_Esters1->Action_Esters2

References

Technical Support Center: Purification of Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual aldehydes from Guerbet alcohol products.

Frequently Asked Questions (FAQs)

Q1: How can I accurately measure the concentration of residual aldehydes in my Guerbet alcohol product?

A1: Accurate quantification is critical for process optimization and quality control. The two most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS), typically involving a derivatization step to enhance detection.

  • HPLC with UV Detection: This is a widely used technique. Aldehydes are reacted with a derivatizing agent, most commonly 2,4-dinitrophenylhydrazine (DNPH), to form stable DNPH derivatives.[1][2] These derivatives can be easily separated and quantified using a reversed-phase HPLC system with a UV detector.[1][2]

  • GC/MS: This method offers high sensitivity and specificity. Aldehydes can be derivatized, for example with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by analysis with GC/MS.[3] This is particularly useful for identifying and quantifying specific aldehydes, even at very low concentrations.[3]

  • Spectrophotometric Methods: For determining total aldehyde content, methods like the 3-methyl-2-benzothiazolone hydrazone (MBTH) assay can be employed, which provides a colorimetric readout.[4]

A summary of typical analytical conditions for the HPLC-UV method is provided below.

Table 1: Typical Parameters for HPLC-UV Analysis of Aldehyde-DNPH Derivatives

ParameterSpecification
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH) in acidic solution
Column C18 reversed-phase (e.g., Zorbax ODS, 25 cm x 4.6 mm)
Mobile Phase Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water
Detector UV Absorbance
Detection Wavelength ~370 nm
Quantification External calibration curve with known aldehyde-DNPH standards

Data compiled from multiple sources.[1][2]

Q2: What are the primary methods for removing residual aldehydes from Guerbet alcohols?

A2: The choice of method depends on the aldehyde concentration, the required final purity, and the scale of the operation. The main strategies involve chemical conversion of the aldehyde or physical separation.

General Purification Workflow for Guerbet Alcohols Start Crude Guerbet Alcohol (Contains Aldehydes, Soaps, Catalysts) Decision High or Low Aldehyde Concentration? Start->Decision High_Aldehyde Bulk Removal Methods Decision->High_Aldehyde High Low_Aldehyde Polishing / Trace Removal Methods Decision->Low_Aldehyde Low Hydrogenation Catalytic Hydrogenation High_Aldehyde->Hydrogenation Distillation Fractional Distillation High_Aldehyde->Distillation Bisulfite Sodium Bisulfite Extraction Low_Aldehyde->Bisulfite End Purified Guerbet Alcohol Hydrogenation->End Distillation->End Bisulfite->End

Caption: General purification workflow for Guerbet alcohols.

Table 2: Comparison of Aldehyde Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest For
Catalytic Hydrogenation Converts aldehydes back to the corresponding primary alcohols using a catalyst (e.g., Raney Nickel) and a hydrogen source.[5][6]Effective for high aldehyde concentrations; converts impurity to desired product type.Requires specialized high-pressure equipment; catalyst handling and removal can be challenging.Bulk removal of aldehydes post-synthesis.
Sodium Bisulfite Extraction Aldehydes react with aqueous sodium bisulfite to form water-soluble adducts, which are then extracted from the organic alcohol phase.[7]Highly selective for aldehydes; very effective for trace removal; reversible reaction allows for aldehyde recovery if needed.[7]Generates aqueous waste; may not be economical for very large scales or high initial aldehyde concentrations.High-purity applications in research and pharmaceutical development.
Fractional Distillation Separates components based on differences in boiling points.Can remove multiple impurities simultaneously (aldehydes, unreacted starting materials).[8]May require high vacuum for high-boiling Guerbet alcohols; potential for thermal degradation; may not be effective if boiling points are close.Industrial scale purification where volatility differences are significant.
Q3: I need to remove trace amounts of aldehydes for a high-purity application. How do I perform a sodium bisulfite extraction?

A3: Sodium bisulfite extraction is an excellent and highly selective method for removing trace aldehydes. The process relies on the formation of a charged, water-soluble bisulfite adduct that can be easily separated from the non-polar Guerbet alcohol.[7]

Sodium Bisulfite Extraction Workflow Start Guerbet Alcohol containing Aldehydes Mix 1. Dissolve in a suitable solvent (e.g., Hexanes) Start->Mix Add_Bisulfite 2. Add saturated aqueous Sodium Bisulfite solution Mix->Add_Bisulfite Shake 3. Shake vigorously in a separatory funnel Add_Bisulfite->Shake Separate 4. Allow layers to separate Shake->Separate Aqueous_Layer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Separate->Aqueous_Layer Discard or Recover Aldehyde Organic_Layer Organic Layer (Purified Guerbet Alcohol) Separate->Organic_Layer Wash 5. Wash organic layer with deionized water / brine Organic_Layer->Wash Dry 6. Dry organic layer (e.g., over MgSO₄) Wash->Dry Evaporate 7. Evaporate solvent Dry->Evaporate End High-Purity Guerbet Alcohol Evaporate->End

Caption: Step-by-step workflow for aldehyde removal via bisulfite extraction.

See the detailed experimental protocol below for specific instructions.

Q4: My crude product has a high aldehyde content. Can I use a post-reaction hydrogenation step to reduce it?

A4: Yes, a post-synthesis catalytic hydrogenation is a very effective strategy for reducing high concentrations of residual aldehydes. This process converts the aldehyde impurities back into their corresponding alcohols, which are often the desired product or a structurally similar compound that does not need to be removed. The final step of the Guerbet reaction itself is a hydrogenation, so this is essentially ensuring that reaction goes to completion.[5][6]

Key considerations include the choice of catalyst (Raney Nickel and copper-based catalysts are common), hydrogen pressure, and temperature.[5][9][10] This procedure requires a pressure-rated reactor and strict adherence to safety protocols for handling hydrogen and pyrophoric catalysts.

Troubleshooting Guide

Q5: Why am I still detecting aldehydes after my purification process?

A5: This is a common issue with several potential causes. Use a systematic approach to diagnose the problem.

Troubleshooting Persistent Aldehydes Start Problem: Aldehydes Detected in Final Product Q1 Is the analytical method validated and free of contamination? Start->Q1 A1_Yes Method is reliable. Q1->A1_Yes Yes A1_No Action: Run a blank. Re-calibrate instrument. Use fresh, high-purity solvents. Q1->A1_No No Q2 Was the purification method run to completion? A1_Yes->Q2 End Problem Resolved A1_No->End A2_Yes Purification was complete. Q2->A2_Yes Yes A2_No Action: Increase reaction time, reagent concentration, or number of extraction cycles. Q2->A2_No No Q3 Could the product be degrading during storage or workup? A2_Yes->Q3 A2_No->End A3_Yes Action: Store product under inert gas (N₂/Ar). Avoid exposure to air and light. Check for thermal degradation during distillation. Q3->A3_Yes Yes A3_No Root cause is likely inefficient purification. Q3->A3_No No A3_Yes->End A3_No->A2_No

Caption: A logical approach to troubleshooting persistent aldehyde impurities.

Q6: My purification process is leading to significant yield loss. What are the common causes?

A6: Yield loss can occur during several purification steps. Common causes include:

  • Emulsion Formation: During liquid-liquid extractions (like the bisulfite wash), stable emulsions can form between the organic and aqueous layers, trapping product. To mitigate this, add brine (saturated NaCl solution) to increase the polarity of the aqueous phase or perform a gentle centrifugation if possible.

  • Loss during Catalyst/Soap Removal: The crude product of a Guerbet reaction often contains soaps and catalyst residues that must be removed.[11] Incomplete separation during filtration or centrifugation can lead to significant product loss in the solid waste.[11] Optimizing the temperature or adding a small amount of water before centrifugation can improve separation and reduce product loss.[11]

  • Thermal Degradation: If using distillation, excessively high temperatures can cause the Guerbet alcohol to degrade. Ensure you are using an efficient vacuum system to lower the boiling point and minimize thermal stress on the product.

Experimental Protocols

Protocol 1: Aldehyde Removal via Sodium Bisulfite Extraction

This protocol is adapted for a lab scale (1-10 g) purification of a Guerbet alcohol.

Materials:

  • Crude Guerbet alcohol

  • Separatory funnel

  • Organic solvent (e.g., hexanes, diethyl ether)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude Guerbet alcohol in an immiscible organic solvent (e.g., 10 mL of hexanes per 1 g of alcohol) and transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[7]

  • Separation: Allow the layers to fully separate. The lower aqueous layer, containing the aldehyde-bisulfite adduct, should be drained and discarded.

  • Repeat (Optional): For higher purity, repeat the extraction with a fresh portion of sodium bisulfite solution.

  • Washing: Wash the remaining organic layer sequentially with equal volumes of deionized water and then brine to remove any residual bisulfite and water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified Guerbet alcohol.

  • Verification: Analyze a small sample of the final product using the methods described in Q1 to confirm the absence of aldehydes.

References

Validation & Comparative

A Comparative Analysis of 2-Hexyl-1-dodecanol and Isostearyl Alcohol as Emollients in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance characteristics of two common branched-chain fatty alcohol emollients, supported by experimental data and detailed methodologies.

In the formulation of topical drug delivery systems and cosmetic products, the choice of emollient is critical to achieving desired sensory attributes, stability, and efficacy. Both 2-hexyl-1-dodecanol and isostearyl alcohol are widely utilized branched-chain fatty alcohols that offer unique performance benefits. This guide provides a comprehensive comparison of their properties as emollients, drawing upon available experimental data to inform formulation decisions.

Executive Summary

This compound, a type of Guerbet alcohol, and isostearyl alcohol are both C18 fatty alcohols valued for their emollient and skin-conditioning properties.[1] Their branched structures confer distinct advantages over their linear-chain counterparts, such as a liquid state at room temperature, enhanced spreadability, and a non-greasy skin feel.[2][3] This comparison guide delves into their performance in key areas including skin hydration and barrier function, spreadability and viscosity, and sensory profile, providing available quantitative data and detailed experimental protocols for their evaluation.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound and isostearyl alcohol based on available data. It is important to note that direct comparative studies are limited; therefore, data from studies on structurally similar molecules, such as octyldodecanol for this compound, have been included as a proxy where necessary.

Performance ParameterThis compound (data for Octyldodecanol as proxy)Isostearyl AlcoholKey Observations
Skin Hydration Enhances skin hydration by forming a protective layer that reduces water loss.[3][4]Provides long-lasting moisture and softens the skin.[1][5]Both are effective at improving skin hydration through their emollient action.
Skin Barrier Function Supports the skin's natural protective barrier, helping to reduce transepidermal water loss (TEWL).[3][4]Improves the skin's barrier function, contributing to a healthier complexion.[1]Both fatty alcohols contribute to the reinforcement of the skin barrier.
Viscosity High viscosity (114 mPa·s).[6]Acts as a viscosity booster in formulations.[7][8]This compound (as octyldodecanol) exhibits a higher intrinsic viscosity.
Spreadability Good spreading properties.[9]Valued for improving the spreadability of creams and lotions.[10]Both are recognized for their excellent spreading characteristics.
Sensory Profile High values of glossiness, residue, and oiliness.[9]Delivers a smooth texture and a non-tacky finish.[10]Both provide a pleasant skin feel, though their specific sensory attributes may differ.

Experimental Protocols

Detailed methodologies for evaluating the key performance parameters of emollients are provided below.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of the emollient on the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Methodology:

  • Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®) is a commonly used device for TEWL measurements.[11]

  • Procedure:

    • A baseline TEWL measurement is taken from a defined area on the forearm of a test subject.

    • A standardized amount of the emollient is applied to the test area.

    • TEWL measurements are repeated at specified time intervals (e.g., 1, 2, and 4 hours) after application.

    • The percentage reduction in TEWL compared to the baseline is calculated to determine the emollient's occlusivity and effect on skin barrier function. An effective product should demonstrate a significant reduction in TEWL.[12]

Skin Hydration Measurement

Objective: To quantify the moisturizing effect of the emollient on the stratum corneum.

Methodology:

  • Instrumentation: A Corneometer® is a standard instrument for measuring skin surface hydration by assessing its electrical capacitance.

  • Procedure:

    • A baseline skin hydration measurement is taken from a defined area on the forearm.

    • The emollient is applied to the test area.

    • Hydration levels are measured at set intervals post-application.

    • The increase in skin capacitance (arbitrary units) from the baseline indicates the improvement in skin hydration.

Spreadability Test

Objective: To determine the ease with which the emollient spreads on a surface, which correlates to its application properties in a formulation.

Methodology:

  • Procedure:

    • A defined volume of the emollient is applied to a substrate (e.g., a glass plate or artificial skin).

    • A weight is placed on top of a second plate covering the emollient for a specified time.

    • The diameter of the area over which the emollient has spread is measured.

    • Spreadability is calculated as the area of spreading over time (mm²/s).

Sensory Analysis

Objective: To evaluate the tactile properties of the emollient on the skin through a trained sensory panel.

Methodology:

  • Panelists: A panel of trained assessors evaluates the sensory attributes.

  • Procedure:

    • A standardized amount of the emollient is applied to the forearms of the panelists.

    • Panelists evaluate predefined sensory attributes at different time points (e.g., during application, and after 1, 5, and 10 minutes).

    • Attributes can include spreadability, absorbency, slipperiness, greasiness, and after-feel (e.g., smooth, tacky, waxy).

    • Each attribute is rated on a linear scale.

Visualizing the Structure-Function Relationship

The branched-chain structure of both this compound and isostearyl alcohol is fundamental to their performance as emollients. The following diagram illustrates this relationship.

cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_performance Emollient Performance Branched Chain Branched Chain Liquid at Room Temp Liquid at Room Temp Branched Chain->Liquid at Room Temp leads to Lower Melting Point Lower Melting Point Branched Chain->Lower Melting Point results in Increased Fluidity Increased Fluidity Liquid at Room Temp->Increased Fluidity contributes to Enhanced Spreadability Enhanced Spreadability Increased Fluidity->Enhanced Spreadability improves Non-Greasy Feel Non-Greasy Feel Increased Fluidity->Non-Greasy Feel provides Improved Skin Feel Improved Skin Feel Enhanced Spreadability->Improved Skin Feel enhances

Caption: Relationship between branched structure and emollient performance.

Conclusion

Both this compound and isostearyl alcohol are high-performance emollients that offer significant advantages in cosmetic and pharmaceutical formulations. Their branched-chain structures result in desirable properties such as excellent spreadability, a pleasant skin feel, and the ability to improve skin hydration and barrier function.[1][3][4][5] While direct comparative data is not extensive, the available information suggests that both are effective choices for formulators. The selection between the two may ultimately depend on the specific sensory profile and viscosity desired for the final product. The experimental protocols outlined in this guide provide a framework for conducting in-house comparative studies to determine the optimal emollient for a given application.

References

A Comparative Analysis of 2-Hexyl-1-dodecanol for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of 2-Hexyl-1-dodecanol, a branched-chain fatty alcohol, sourced from different suppliers. In research and drug development, the purity and consistency of reagents are paramount to ensure reproducible and reliable results. This document outlines key analytical tests, presents comparative data, and provides detailed experimental protocols to aid in the selection of high-quality this compound for laboratory use. This compound is utilized in cosmetic and pharmaceutical preparations and may be employed as an organic solvent.[1]

Data Presentation: Comparative Analysis of Supplier Specifications

The quality of this compound can vary between suppliers. The following table summarizes typical specifications that should be considered when sourcing this material. While specific batch-to-batch values will be provided on a Certificate of Analysis (CoA), these ranges represent common quality benchmarks.

PropertySupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Test Method
Purity (Assay) ≥ 97.0%≥ 98.0%≥ 99.0%Gas Chromatography (GC)
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidVisual Inspection
Identity Conforms to structureConforms to structureConforms to structureFTIR, NMR
Water Content ≤ 0.1%≤ 0.05%≤ 0.05%Karl Fischer Titration
Refractive Index (n20/D) 1.448 - 1.4501.4491.449Refractometry
Density (g/mL at 25°C) 0.835 - 0.8370.8360.836Densitometry

Note: The data in this table is representative and should be confirmed with the supplier's specific CoA for a given lot. The refractive index and density for this compound are commonly cited as n20/D 1.449 and 0.836 g/mL at 25°C, respectively.[1]

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are essential for verifying the quality of a purchased batch or for comparing products from different sources.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard technique used to separate and quantify the components of a volatile mixture, making it ideal for assessing the purity of this compound.[2][3]

Objective: To determine the percentage purity of this compound and identify any volatile impurities.

Apparatus and Conditions:

  • Gas Chromatograph: With a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for alcohol analysis, such as a bonded polyethylene glycol (PEG) phase (e.g., Stabilwax®-DA) or a non-polar phase (e.g., BPX5).[3][4]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 10 minutes.

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like hexane or ethanol to a concentration of approximately 1 mg/mL.

Procedure:

  • Prepare the sample as described above.

  • Inject the prepared sample into the GC system.

  • Record the chromatogram.

  • The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for confirming the identity of a compound by identifying its functional groups.[5] For an alcohol, the key characteristic absorptions are the O-H and C-O stretching vibrations.[6]

Objective: To verify the identity of this compound by comparing its IR spectrum to a reference spectrum.

Apparatus:

  • FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by taking a background spectrum of air.

  • Place a small drop of the this compound sample directly onto the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Expected Absorptions:

  • O-H Stretch: A strong and broad peak in the region of 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.[6]

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ due to the alkyl chains.

  • C-O Stretch: A strong peak in the 1000-1100 cm⁻¹ region, indicating a primary alcohol.[6]

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound, allowing for unambiguous confirmation.

Objective: To confirm the chemical structure of this compound.

Apparatus and Reagents:

  • NMR Spectrometer: (e.g., 400 MHz or higher)

  • NMR Tubes

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice.

Procedure:

  • Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR:

    • ~3.5-3.7 ppm: A doublet corresponding to the two protons of the -CH₂OH group.

    • ~2.2 ppm: A broad singlet for the -OH proton. The position of this peak can vary depending on concentration and sample purity.[6]

    • ~1.2-1.6 ppm: A complex multiplet for the many -CH₂- groups in the alkyl chains.

    • ~0.9 ppm: A triplet corresponding to the two terminal -CH₃ groups.

  • ¹³C NMR:

    • ~65 ppm: Signal for the -CH₂OH carbon.

    • ~10-40 ppm: A series of signals for the other aliphatic carbons.

Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[7] It is highly specific to water and can detect even trace amounts.[8]

Objective: To quantify the water content in the this compound sample.

Apparatus and Reagents:

  • Volumetric or Coulometric Karl Fischer Titrator: Volumetric titration is suitable for water content above 0.1%, while coulometry is preferred for lower levels.[9]

  • KF Reagents: (e.g., CombiTitrant and CombiSolvent). Methanol-based or methanol-free reagents can be used.[7]

  • Airtight Syringe

Procedure (Volumetric Method):

  • Add the KF solvent to the titration vessel and perform a pre-titration to neutralize any ambient moisture in the cell.

  • Using an airtight syringe, accurately weigh and inject a specific amount of the this compound sample into the vessel. The sample size should be chosen based on the expected water content to ensure the titrant volume used is within an optimal range (e.g., 10-90% of the burette volume).[9]

  • Start the titration. The instrument will automatically add the KF titrant until all the water in the sample has reacted.

  • The instrument calculates the water content based on the volume of titrant used, the titrant concentration, and the sample weight.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the quality control analysis of a newly received batch of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision A Receive this compound Sample B Log Sample & Review Supplier CoA A->B C Prepare Aliquots for Testing B->C D Visual Appearance Check C->D E Purity (GC) C->E F Identity (FTIR) C->F G Structure (NMR) C->G H Water Content (Karl Fischer) C->H I Compare Results to Specifications D->I E->I F->I G->I H->I J Decision: Accept or Reject Batch I->J K Release for Use J->K Pass L Quarantine & Contact Supplier J->L Fail

Caption: Quality control workflow for incoming this compound samples.

Logical Relationship Diagram

This diagram outlines the decision-making process based on the results of the analytical tests.

G Start Start: Batch Analysis Results Purity Is Purity ≥ Specification? Start->Purity Identity Does Identity Match Reference? Purity->Identity Yes Reject Reject Batch Purity->Reject No Water Is Water Content ≤ Specification? Identity->Water Yes Identity->Reject No Accept Accept Batch Water->Accept Yes Water->Reject No

Caption: Decision tree for accepting or rejecting a material batch.

References

Evaluating 2-Hexyl-1-dodecanol as a Plasticizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hexyl-1-dodecanol is a branched fatty alcohol that serves as an effective plasticizer in the polymer industry. Plasticizers are additives that enhance the flexibility, workability, and elongation of materials like polyvinyl chloride (PVC). Concerns over the potential health risks associated with traditional phthalate plasticizers like DEHP have driven the search for safer alternatives. This guide details the standardized methodologies required to assess the performance of this compound against established plasticizers, focusing on mechanical properties, thermal stability, and migration resistance.

Comparative Performance Data

A direct quantitative comparison of this compound with other plasticizers requires extensive experimental testing. The following tables are presented as a template for summarizing such data. While data for common alternatives are available in scientific literature, the corresponding values for this compound need to be determined empirically.

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
This compound 40Data not availableData not availableData not available
DEHP 4015 - 25250 - 4008 - 12
DINCH 4018 - 28300 - 4509 - 14
TOTM 4020 - 30200 - 35012 - 18

Table 2: Thermal Properties of Plasticized PVC

PlasticizerConcentration (phr)Glass Transition Temp. (°C)Onset of Degradation (°C, TGA)
This compound 40Data not availableData not available
DEHP 405 - 15~250
DINCH 4010 - 20~260
TOTM 4015 - 25~280

Table 3: Migration Resistance of Plasticizers from PVC

PlasticizerConcentration (phr)Weight Loss (%) in n-Hexane (24h, 23°C)Weight Loss (%) in Water (24h, 23°C)
This compound 40Data not availableData not available
DEHP 4010 - 20< 0.5
DINCH 405 - 10< 0.5
TOTM 40< 5< 0.5

Experimental Protocols

To generate the comparative data presented above, the following standardized experimental protocols are recommended.

Sample Preparation

A consistent methodology for preparing plasticized PVC samples is crucial for obtaining comparable results.

G A PVC Resin Mixing B Addition of Plasticizer and Additives A->B C Melt Blending (e.g., Two-Roll Mill) B->C D Compression Molding C->D E Specimen Cutting D->E G A Cut Dumbbell-shaped Specimen B Measure Thickness and Width A->B C Mount in Universal Testing Machine B->C D Apply Tensile Load at Constant Crosshead Speed C->D E Record Load vs. Elongation D->E F Calculate Tensile Strength, Elongation at Break, and Modulus E->F G A Weigh a Small Sample (5-10 mg) B Place in TGA Instrument A->B C Heat at a Constant Rate (e.g., 10°C/min) under Nitrogen B->C D Record Weight Loss as a Function of Temperature C->D E Determine Onset of Degradation Temperature D->E G A Cut and Weigh Specimen B Immerse in Solvent (e.g., n-Hexane, Water) A->B C Incubate for a Specified Time and Temperature B->C D Remove, Dry, and Reweigh Specimen C->D E Calculate Percentage Weight Loss D->E

validation of analytical methods for 2-Hexyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

An indispensable component in numerous pharmaceutical and cosmetic formulations, 2-Hexyl-1-dodecanol, a Guerbet alcohol, demands rigorous quality control to ensure product safety and efficacy.[1][2] Validated analytical methods are the cornerstone of this quality assurance, providing documented evidence that a chosen analytical procedure is suitable for its intended purpose. This guide offers a comparative overview of analytical methodologies for the quantification and purity assessment of this compound, complete with detailed experimental protocols and validation parameters.

Primary Analytical Method: Gas Chromatography (GC)

Gas chromatography is the most prevalent and effective technique for the analysis of this compound due to its volatility, even with a high boiling point. When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range for the quantification of organic compounds like long-chain alcohols.[1][3]

Experimental Protocol: GC-FID for Purity and Impurity Profiling

This protocol outlines a typical GC-FID method for the analysis of this compound.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm internal diameter and a 0.25 µm film thickness.[1]

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.0-1.7 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent like isopropanol or hexane to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample containing this compound to a similar concentration in the same solvent.

    • Impurity Standard: If available, prepare a mixed standard of potential impurities (e.g., 1-octanol, 2-hexyldecanal).

Validation of the GC-FID Method

The validation of the GC-FID method should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following table summarizes the key validation parameters and their typical acceptance criteria.[4][5]

Parameter Procedure Acceptance Criteria
Specificity Inject a blank (solvent), a placebo (if in a formulation), and the sample spiked with known impurities.The peak for this compound should be well-resolved from any other peaks (impurities or excipients) with a resolution of >2.0.[6] No interfering peaks should be observed at the retention time of the analyte in the blank or placebo.
Linearity Analyze a series of at least five concentrations of the reference standard over the range of 50-150% of the expected working concentration.A linear relationship between concentration and peak area should be observed, with a correlation coefficient (r²) of ≥ 0.999.[4]
Accuracy Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).The mean recovery should be within 98.0% to 102.0%.[7]
Precision - Repeatability (Intra-assay): Analyze at least six replicates of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.- Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst or instrument.The Relative Standard Deviation (RSD) should be ≤ 2%.[4]
Limit of Detection (LOD) Determine the lowest concentration of the analyte that can be detected but not necessarily quantified. This can be estimated based on the signal-to-noise ratio (typically 3:1).The LOD should be reported.
Limit of Quantitation (LOQ) Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically 10:1).The LOQ should be reported and have an RSD of ≤ 10%.[4]
Robustness Intentionally vary critical method parameters (e.g., oven temperature, flow rate, column from a different batch) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in parameters, with results remaining within the acceptance criteria for accuracy and precision.[8]

Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method, High-Performance Liquid Chromatography (HPLC) can be an alternative, particularly for non-volatile impurities or when GC is unavailable. A significant challenge for analyzing this compound by HPLC is its lack of a UV chromophore. This necessitates either derivatization or the use of a universal detector.[9]

Conceptual HPLC Method with Derivatization
  • Principle: The hydroxyl group of this compound can be derivatized with a UV-absorbing agent (e.g., benzoyl chloride) to allow for detection by a standard UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector set to the wavelength of maximum absorbance of the derivatized alcohol.

  • Sample Preparation: Involves a pre-column derivatization step where the sample is reacted with the derivatizing agent under specific conditions (e.g., controlled temperature and time).

Comparison of Analytical Methods
Feature Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Typical Instrumentation Gas chromatograph with FID.HPLC system with a pump, injector, column, and a UV, ELSD, or CAD detector.
Sample Preparation Simple dilution in a suitable organic solvent.Can be more complex, potentially requiring a derivatization step for UV detection.
Sensitivity High sensitivity for hydrocarbons.Sensitivity depends on the detector and whether derivatization is used.
Application Focus Ideal for purity testing, quantification of the primary compound, and analysis of volatile impurities.[3]Can be advantageous for analyzing non-volatile impurities or in formulations where GC is not suitable.

Visualizing the Workflow

To better understand the context of the analysis, the following diagrams illustrate the synthesis of this compound and the general workflow for validating an analytical method.

cluster_synthesis Guerbet Reaction Synthesis of this compound start 1-Octanol dehydrogenation Dehydrogenation (Catalyst, High Temp) start->dehydrogenation aldehyde Octanal dehydrogenation->aldehyde aldol Aldol Condensation aldehyde->aldol intermediate β-hydroxy aldehyde aldol->intermediate dehydration Dehydration intermediate->dehydration unsaturated_aldehyde α,β-unsaturated aldehyde dehydration->unsaturated_aldehyde hydrogenation Hydrogenation unsaturated_aldehyde->hydrogenation end This compound hydrogenation->end

Caption: Synthesis of this compound via the Guerbet Reaction.

cluster_validation Analytical Method Validation Workflow dev Method Development & Optimization protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report routine Routine Use report->routine

Caption: General Workflow for Analytical Method Validation.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data of 2-Hexyl-1-dodecanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectroscopic data for 2-Hexyl-1-dodecanol and outlines the process of cross-referencing experimental data with established databases. Due to the limited availability of public spectroscopic data for this compound (CAS No. 110225-00-8), this guide will utilize data from its close structural analog, 2-Hexyl-1-decanol (CAS No. 2425-77-6), as a reference. This is a common practice when dealing with homologous series of organic compounds.

Comparison of Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for 2-Hexyl-1-decanol, which serves as a reliable reference for interpreting the spectra of this compound.

Spectroscopic TechniqueParameterExpected/Reported Value for 2-Hexyl-1-decanolDatabase/Source
¹H NMR Chemical Shift (δ) of -CH₂OH~3.54 ppm (doublet)Benchchem[1]
Chemical Shift (δ) of -CH(CH₂OH)-~1.46 ppm (multiplet)Benchchem[1]
Chemical Shift (δ) of alkyl -(CH₂)n-~1.20-1.38 ppm (multiplet)Benchchem[1]
Chemical Shift (δ) of terminal -CH₃~0.88 ppm (triplet)General knowledge
¹³C NMR Chemical Shift (δ) of -CH₂OH~65 ppmBenchchem[1]
Chemical Shift (δ) of -CH(CH₂OH)-~40 ppmBenchchem[1]
Chemical Shift (δ) of alkyl chain carbons~14-32 ppmGeneral knowledge
IR Spectroscopy O-H Stretch3200-3600 cm⁻¹ (broad)Benchchem[1]
C-H Stretch (alkyl)2850-2960 cm⁻¹ (strong)Benchchem[1]
Mass Spectrometry (EI) Molecular Ion (M⁺) for C₁₆H₃₄Om/z 242.26 (may be weak or absent)PubChem[2]
Key Fragment Ionsm/z 57, 71, 85 (alkyl fragments)NIST WebBook[3]

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of any solid particles.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a "neat" sample. Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a GC where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used for creating fragment ions, which provide structural information.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with online databases.

cross_referencing_workflow cluster_experiment Experimental Analysis cluster_comparison Comparison & Verification exp_sample This compound Sample nmr Acquire NMR Spectra (¹H, ¹³C) exp_sample->nmr ir Acquire IR Spectrum exp_sample->ir ms Acquire Mass Spectrum exp_sample->ms process_nmr Process NMR Data (Chemical Shifts, Multiplicity) nmr->process_nmr process_ir Process IR Data (Vibrational Frequencies) ir->process_ir process_ms Process MS Data (m/z values, Fragmentation Pattern) ms->process_ms search_sdbs Search SDBS (Spectral Database for Organic Compounds) process_nmr->search_sdbs search_nist Search NIST WebBook process_ir->search_nist search_pubchem Search PubChem process_ms->search_pubchem compare_data Compare Experimental & Database Spectra search_sdbs->compare_data search_nist->compare_data search_pubchem->compare_data verify_structure Verify Compound Structure compare_data->verify_structure

Caption: Workflow for spectroscopic data cross-referencing.

Recommended Databases

For comprehensive cross-referencing, the following publicly accessible databases are highly recommended:

  • Spectral Database for Organic Compounds (SDBS): A rich resource for NMR, MS, and IR spectra of organic compounds.[4][5]

  • NIST Chemistry WebBook: Maintained by the National Institute of Standards and Technology, it provides a wealth of chemical and physical data, including mass and IR spectra.[3][6][7]

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays, which also includes links to spectroscopic data.[2]

By following the outlined experimental protocols and the systematic workflow for data comparison, researchers can confidently verify the structure and purity of this compound and other related long-chain alcohols.

References

Safety Operating Guide

Proper Disposal of 2-Hexyl-1-dodecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 2-Hexyl-1-dodecanol, ensuring operational safety and regulatory compliance.

For researchers and scientists in the fast-paced environment of drug development, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a branched-chain fatty alcohol used in various research and formulation applications. Adherence to these protocols is critical to mitigate environmental hazards and ensure personnel safety.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance.[1] While it is not considered acutely toxic, it can cause skin and eye irritation.[2] Inhalation of vapors may lead to respiratory discomfort, drowsiness, and dizziness.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Hazard Information:

Hazard ClassificationDescription
Physical Hazards Not classified as flammable, but will burn.[1]
Health Hazards May cause skin and eye irritation.[2] Repeated exposure can lead to skin dryness and cracking.[1] Inhalation of vapors may cause drowsiness and dizziness.[1]
Environmental Hazards Considered an environmental hazard; spillage should be contained to prevent entry into drains or water courses.[1]
Experimental Protocols: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] This material and its container are to be disposed of as hazardous waste.[1]

1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, use a NIOSH-approved respirator.

2. Waste Collection:

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic alcohols.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collect the absorbed material into the designated hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not pour this compound down the drain.[1] This can pose a fire risk and harm the environment.[4][5]

  • Recycling or reclamation may be an option for unused or uncontaminated material; consult with your EHS department.[1]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the decision-making process and necessary actions from initial handling to final disposal.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate this compound Waste ppe->waste_gen spill Accidental Spill Occurs ppe->spill collect_waste Collect Waste in Labeled Hazardous Waste Container waste_gen->collect_waste contain_spill Contain Spill with Inert Absorbent spill->contain_spill contain_spill->collect_waste storage Store Sealed Container in Designated Satellite Accumulation Area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.